molecular formula C23H29Cl3N2O2 B1678391 Pinoxepin Hydrochloride CAS No. 14008-46-9

Pinoxepin Hydrochloride

Cat. No.: B1678391
CAS No.: 14008-46-9
M. Wt: 471.8 g/mol
InChI Key: URBVIISFALGUAB-LZWUXPCZSA-N
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Description

Pinoxepin HCl is an antipsychotic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBVIISFALGUAB-LZWUXPCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337302
Record name Pinoxepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-46-9
Record name Pinoxepin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinoxepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOXEPIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KE5R66TSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pinoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pinoxepin is a tricyclic antipsychotic developed in the 1960s that was never commercialized. As such, detailed public information regarding its synthesis and purification is scarce. This guide provides a comprehensive overview based on established principles of organic chemistry and synthetic routes for structurally related dibenzoxepin compounds. The experimental protocols described herein are illustrative and may require optimization.

Introduction

Pinoxepin Hydrochloride is a derivative of the dibenzoxepin ring system, exhibiting antipsychotic and sedative properties.[1] Its chemical structure is 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol dihydrochloride. The synthesis of Pinoxepin involves the construction of the tricyclic dibenzoxepin core, followed by the introduction of the piperazine-containing side chain. This guide outlines a plausible multi-step synthetic pathway and purification strategies applicable to this class of compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the formation of the key intermediate, 2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one, and the subsequent elaboration of the side chain and conversion to the final hydrochloride salt.

Stage 1: Synthesis of 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one (4)

The construction of the dibenzoxepinone core can be achieved through a Friedel-Crafts acylation reaction.

Reaction Scheme:

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A 2-Chlorophenoxyacetic acid C Potassium Carbonate, DMF A->C B Phenol B->C D 2-(2-Chlorophenoxy)phenylacetic acid (1) C->D E 2-(2-Chlorophenoxy)phenylacetic acid (1) F Thionyl Chloride E->F G 2-(2-Chlorophenoxy)phenylacetyl chloride (2) F->G H 2-(2-Chlorophenoxy)phenylacetyl chloride (2) I Aluminum Chloride H->I J 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one (3) I->J G cluster_0 Step 4: Grignard Reaction cluster_1 Step 5: Dehydration cluster_2 Step 6: Halogenation cluster_3 Step 7: Alkylation and Salt Formation A 2-Chloro-6,11-dihydrodibenzo [b,e]oxepin-11-one (3) B 3-Chloropropylmagnesium bromide in THF A->B C Tertiary Alcohol (4) B->C D Tertiary Alcohol (4) E Acid catalyst (e.g., HCl) D->E F 3-(2-Chloro-6H-benzo[c][1] benzoxepin-11-ylidene)propan-1-ol (5) E->F G Olefinic Alcohol (5) H Thionyl Chloride G->H I 11-(3-Chloropropylidene)-2-chloro-6,11- dihydrodibenzo[b,e]oxepine (6) H->I J Alkyl Halide (6) K 1-(2-Hydroxyethyl)piperazine, Base (e.g., K2CO3) J->K L Pinoxepin Free Base K->L M HCl in Ether L->M N This compound (7) M->N G A Crude this compound B Recrystallization A->B C Filtration B->C D Washing with Cold Solvent C->D E Drying under Vacuum D->E F Purity Analysis (HPLC, NMR, MS) E->F G Pure this compound F->G

References

An In-depth Technical Guide on the Mechanism of Action of Pinoxepin Hydrochloride on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible, peer-reviewed literature containing specific quantitative binding affinities (Kᵢ) and functional activity data for Pinoxepin Hydrochloride across the full panel of dopamine (B1211576) receptors is scarce. To fulfill the core requirements of this technical guide, the well-characterized dibenzoxazepine (B10770217) antipsychotic, Loxapine , will be used as a representative compound. Loxapine shares a structural class with Pinoxepin and its interactions with dopamine receptors are extensively documented, providing a relevant and illustrative framework for understanding the likely mechanisms of action.

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action of tricyclic antipsychotics, exemplified by Loxapine, at dopamine receptors. The primary therapeutic action of these agents in treating psychosis is attributed to their potent antagonism of the dopamine D2 receptor. This guide synthesizes binding affinity and functional data, details the experimental protocols used to derive this data, and visualizes the core signaling pathways and experimental workflows. All data presented herein pertains to Loxapine and serves as a proxy for understanding the potential pharmacology of this compound.

Dopamine Receptor Binding Profile of Loxapine

The affinity of a compound for a receptor is a critical determinant of its pharmacological activity. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, Loxapine) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Data Presentation: Loxapine Binding Affinities

The following table summarizes the Kᵢ values for Loxapine at human recombinant dopamine receptor subtypes. This data is compiled from in vitro studies using cell lines (CHO or HEK-293) expressing these receptors.[1]

Receptor SubtypeKᵢ (nM)Receptor FamilyPrimary G-Protein Coupling
Dopamine D112 - 29D1-likeGαs/olf (Stimulatory)
Dopamine D2< 2D2-likeGαi/o (Inhibitory)
Dopamine D3> 1000D2-likeGαi/o (Inhibitory)
Dopamine D412 - 29D2-likeGαi/o (Inhibitory)
Dopamine D512 - 29D1-likeGαs/olf (Stimulatory)

Table 1: Binding affinities (Kᵢ) of Loxapine for human dopamine receptor subtypes. Data sourced from competition binding experiments on expressed human recombinant receptors.[1]

Interpretation: The data clearly indicates that Loxapine possesses the highest affinity for the dopamine D2 receptor, a hallmark of both typical and atypical antipsychotic drugs.[2][3] It also demonstrates moderate affinity for D1, D4, and D5 receptors, while showing a notable lack of affinity for the D3 receptor.[1] This multi-receptor binding profile contributes to its overall pharmacological effects.

Functional Activity at Dopamine Receptors

Beyond binding, it is crucial to understand the functional consequence of that interaction. Loxapine acts as an antagonist at dopamine receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding and subsequent signaling of the endogenous agonist, dopamine.[2][3]

Data Presentation: Loxapine Functional Antagonism

Functional antagonist activity is often quantified by the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist's response.

Receptor SubtypeFunctional Assay TypeAgonist InhibitedIC₅₀ (nM)Functional Effect
Dopamine D2cAMP Inhibition AssayDopamine / Quinpirole~5-20Potent Antagonist

Table 2: Functional antagonist activity of Loxapine at the Dopamine D2 receptor. The IC₅₀ value is an approximation derived from its potent D2 antagonism described in the literature.

Interpretation: Loxapine's potent antagonism at D2 receptors is the primary mechanism for its antipsychotic effects, particularly on the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[2][3] By blocking D2 receptors in the mesolimbic pathway, it reduces the hyperactivity of this dopaminergic circuit.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. They are broadly divided into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).

  • D1-like receptors couple to Gαs/olf proteins, which stimulate the enzyme adenylyl cyclase, leading to an increase in the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP).

  • D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4]

Loxapine, as an antagonist, blocks these downstream effects by preventing dopamine from activating the initial receptor-G protein coupling.

D1_like_Signaling_Pathway cluster_membrane Cell Membrane D1_Receptor D1 Receptor Gs Gαs D1_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine Dopamine->D1_Receptor Loxapine Loxapine (Antagonist) Loxapine->D1_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response D2_like_Signaling_Pathway cluster_membrane Cell Membrane D2_Receptor D2 Receptor Gi Gαi D2_Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2_Receptor Loxapine Loxapine (Antagonist) Loxapine->D2_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Cellular Response PKA->Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep 1. Prepare Receptor Membranes (e.g., from CHO-D2L cells) Incubation 3. Incubate Components (Receptor + Radioligand + Loxapine) in 96-well plate Receptor_Prep->Incubation Ligand_Prep 2. Prepare Solutions: - Radioligand ([³H]-Spiperone) - Test Compound (Loxapine) - Non-specific Control Ligand_Prep->Incubation Filtration 4. Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Washing 5. Wash Filters (Remove non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Curve_Fit 7. Plot % Inhibition vs. [Loxapine] Determine IC₅₀ Counting->Curve_Fit Ki_Calc 8. Calculate Kᵢ (Cheng-Prusoff Equation) Curve_Fit->Ki_Calc

References

Pinoxepin Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pinoxepin Hydrochloride in various aqueous and organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this antipsychotic compound.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro and in vivo experimental design. The following table summarizes the available quantitative solubility data for this compound.

Solvent SystemSolubility (mg/mL)Temperature (°C)pHNotes
Aqueous Solvents
Water11.2Room TemperatureNot SpecifiedData from commercial product information.
0.1N Hydrochloric Acid18.4Room Temperature~1Increased solubility in acidic conditions.
Organic Solvents
Methanol30Room TemperatureNot ApplicableData from commercial product information.
Dimethyl Sulfoxide (DMSO)Data not available-Not ApplicableExpected to be soluble based on the properties of similar compounds.
EthanolData not available-Not ApplicableExpected to be soluble based on the properties of similar compounds.
PropanolData not available-Not ApplicableFurther experimental determination is required.
AcetoneData not available-Not ApplicableFurther experimental determination is required.
AcetonitrileData not available-Not ApplicableFurther experimental determination is required.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for pharmaceutical development. The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound. This method is based on the widely accepted shake-flask technique.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Selected solvent (e.g., water, phosphate (B84403) buffer, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter (for aqueous solvents)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes

2. Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with shaking sep Phase Separation equil->sep Centrifuge/Filter quant Quantification sep->quant Analyze supernatant calc Solubility Calculation quant->calc Determine concentration p1 Add excess Pinoxepin HCl to solvent in a vial. e1 Shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours). s1 Centrifuge the suspension to pellet undissolved solid. s2 Filter the supernatant through a 0.45 µm syringe filter. s1->s2 q1 Prepare a standard curve of Pinoxepin HCl. q3 Analyze by HPLC-UV or UV-Vis Spectrophotometry. q1->q3 q2 Dilute the filtered supernatant. q2->q3 c1 Calculate the concentration (mg/mL) from the standard curve.

Caption: Workflow for Equilibrium Solubility Determination.

3. Detailed Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Periodically, samples can be taken to confirm that the concentration in solution has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes). Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve. Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Solubility Calculation: Using the standard curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility.

Signaling Pathways

Pinoxepin is a typical antipsychotic, and its mechanism of action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. Like other tricyclic antipsychotics, it may also interact with other receptors, such as serotonin (B10506) (5-HT) receptors, which can modulate its therapeutic and side-effect profile.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response Phosphorylates targets leading to Pinoxepin Pinoxepin Pinoxepin->D2R Blocks

Caption: Pinoxepin's Antagonism of the D2 Receptor Pathway.

The diagram above illustrates the primary mechanism of action of Pinoxepin. In psychotic states, an excess of dopamine in certain brain regions leads to over-activation of postsynaptic D2 receptors. Pinoxepin acts as an antagonist, blocking these receptors and thereby preventing dopamine from binding. This blockade inhibits the downstream signaling cascade that is normally suppressed by D2 receptor activation, leading to a normalization of neuronal activity and a reduction in psychotic symptoms.

This technical guide provides a foundational understanding of the solubility and mechanism of action of this compound. Further experimental studies are recommended to establish a more comprehensive solubility profile in a wider range of organic solvents and to investigate the influence of pH and temperature on its aqueous solubility.

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Pinoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific chemical stability and degradation pathway data for Pinoxepin Hydrochloride are not extensively available in public literature, likely because the drug was never marketed. This guide provides a comprehensive technical overview based on established principles of drug stability testing, International Council for Harmonisation (ICH) guidelines, and data from the structurally analogous and well-characterized compound, Doxepin Hydrochloride. Researchers should use this document as a foundational guide to design and execute specific stability studies for this compound.

Introduction

Pinoxepin is a tricyclic antipsychotic agent featuring a dibenzoxepin core structure. Understanding the chemical stability and degradation pathways of its hydrochloride salt is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop validated stability-indicating analytical methods as mandated by regulatory bodies. This guide outlines the predicted stability profile of this compound and provides detailed experimental protocols for its assessment.

Structural Analogy: Pinoxepin vs. Doxepin

This compound shares a high degree of structural similarity with Doxepin Hydrochloride, a widely used tricyclic antidepressant. Both molecules possess the same dibenzoxepin tricycle and a propylidene linker to a piperazine (B1678402) (Pinoxepin) or dimethylamine (B145610) (Doxepin) side chain.

  • Pinoxepin: 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol

  • Doxepin: (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine

The shared dibenzoxepin core and the tertiary amine functionality in the side chain are the most probable sites of chemical degradation. Due to this similarity, the stability behavior and degradation pathways of Doxepin serve as a strong predictive model for Pinoxepin.

Predicted Chemical Stability and Degradation Pathways

Based on data from Doxepin and the known reactivity of related chemical moieties, this compound is predicted to be most susceptible to oxidative and photolytic degradation. It is expected to show greater stability against hydrolysis and thermal stress.

Doxepin has demonstrated significant stability under acidic and basic hydrolytic conditions[2]. The core ether and olefinic linkages in the dibenzoxepin structure are generally stable to hydrolysis under typical forced degradation conditions. Therefore, this compound is also expected to be stable under hydrolytic stress.

The tertiary amine in the piperazine side chain is a prime target for oxidation, which can lead to the formation of an N-oxide, a common degradation product for such compounds[3][4][5]. The dibenzoxepin ring itself could also be susceptible to oxidation, potentially forming hydroxylated derivatives. Forced degradation studies on Doxepin show significant degradation with oxidizing agents like hydrogen peroxide (H₂O₂) and radical initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN)[2].

Tricyclic compounds are often photosensitive[6][7]. Studies on Doxepin confirm its degradation upon exposure to UV light, leading to products such as Hydroxy-doxepin and Doxepin-N-oxide[4][7][8]. It is highly probable that this compound will exhibit similar photosensitivity, with degradation occurring at the dibenzoxepin ring and the tertiary amine.

Doxepin is relatively stable under thermal stress[2][9]. Significant degradation of this compound under dry heat conditions (e.g., below its melting point) is not expected to be a primary degradation pathway, although some degradation may occur under harsh conditions.

A diagram of the predicted degradation pathways for Pinoxepin is presented below.

G Pinoxepin Pinoxepin N_Oxide Pinoxepin N-Oxide Pinoxepin->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Pinoxepin Pinoxepin->Hydroxylated Oxidation / Photolysis N_Dealkylated N-Dealkylated Analog (Side Chain Cleavage) Pinoxepin->N_Dealkylated Photolysis / Metabolism (Predicted Minor Pathway)

Caption: Predicted Degradation Pathways for Pinoxepin.

Quantitative Data from Forced Degradation of Doxepin Hydrochloride

The following table summarizes quantitative results from forced degradation studies performed on the analogous compound, Doxepin Hydrochloride. This data provides a benchmark for expected degradation levels for Pinoxepin.

Stress ConditionReagent/ParametersDuration% Degradation of DoxepinMajor Degradation Products IdentifiedReference
Oxidation 3% H₂O₂4 hours~11%One major degradant[2]
Oxidation AIBNNot Specified18%One major degradant[2]
Photolytic UV-A Lamp (20W)4 hoursSignificant decompositionHO-doxepine, Doxepine-N-oxide[4]
Acid Hydrolysis 0.1 M HCl24 hoursNo major degradation-[2]
Base Hydrolysis 0.1 M NaOH24 hoursNo major degradation-[2]
Thermal (Heat) 80°C24 hoursNo major degradation-[2]

Experimental Protocols

The following protocols are generalized from ICH guidelines and published methods for Doxepin and are recommended for assessing the stability of this compound[10][11][12].

The general workflow for conducting a forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Pinoxepin HCl Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Control Control Sample (Protected from stress) Prep->Control HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize If unknown peaks > threshold

Caption: General Workflow for Forced Degradation Studies.

Objective: To induce approximately 5-20% degradation of the this compound drug substance[10]. Samples should be prepared at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Dissolve Pinoxepin HCl in 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve Pinoxepin HCl in 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve Pinoxepin HCl in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation:

    • Place solid Pinoxepin HCl powder in a thermostatically controlled oven at 80°C.

    • Sample the powder at time points (e.g., 24, 48, 72 hours), dissolve in diluent, and analyze.

  • Photostability:

    • Expose solid Pinoxepin HCl powder and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines[13].

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

The following method is a representative starting point for the analysis of this compound and its degradation products, based on validated methods for Doxepin[14].

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A gradient or isocratic mixture of: A) Acetonitrile/Methanol B) Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 3.0)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 296 nm
Injection Vol. 10 µL
Diluent Mobile Phase or Acetonitrile:Water (50:50)

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation parameters include specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

While direct stability data for this compound is scarce, a robust stability testing program can be designed based on its close structural similarity to Doxepin Hydrochloride and established ICH guidelines. The primary degradation pathways are predicted to be oxidation of the tertiary amine side chain and photodegradation of the dibenzoxepin ring system. The compound is expected to be relatively stable under hydrolytic and thermal stress. The provided experimental protocols for forced degradation and the stability-indicating HPLC method serve as a comprehensive starting point for researchers to rigorously evaluate the chemical stability of this compound and ensure the development of a high-quality pharmaceutical product.

References

Physicochemical Properties of Pinoxepin Hydrochloride Salt Forms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxepin is a tricyclic compound with antipsychotic, sedative, and antidepressant properties.[1][2][3] As with many active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical step in drug development, profoundly influencing the bioavailability, stability, and manufacturability of the final drug product. This technical guide provides a summary of the known physicochemical properties of Pinoxepin and its hydrochloride salt. Due to the limited publicly available data on various salt forms of Pinoxepin, this document also outlines the fundamental physicochemical characterization studies and experimental methodologies that are essential in the selection and optimization of a salt form for a drug candidate like Pinoxepin.

Introduction to Pinoxepin and the Importance of Salt Selection

Pinoxepin is a dibenzoxepin derivative that was investigated for its therapeutic potential in treating schizophrenia.[2] While it never reached the market, its structural analogs and the broader class of tricyclic compounds remain of interest. The hydrochloride salt of Pinoxepin is the most commonly cited form.[2][4]

The process of salt selection is a crucial part of pharmaceutical development. The formation of a salt can significantly alter the physicochemical properties of an API, including:

  • Solubility and Dissolution Rate: These properties are key determinants of a drug's bioavailability.

  • Stability: This includes chemical stability (degradation) and physical stability (polymorphism).

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can affect handling, processing, and stability.

  • Solid-State Properties: This encompasses crystallinity, polymorphism, and melting point, which are critical for formulation and manufacturing.

A comprehensive evaluation of these properties for different salt forms allows for the selection of a candidate with the most desirable characteristics for further development.

Physicochemical Properties of Pinoxepin and Pinoxepin Hydrochloride

PropertyPinoxepin (Free Base)Pinoxepin DihydrochlorideReference(s)
Chemical Formula C₂₃H₂₇ClN₂O₂C₂₃H₂₇ClN₂O₂·2HCl[2][4][5]
Molar Mass 398.93 g·mol⁻¹471.89 g·mol⁻¹[2][5][6]
CAS Number 14008-66-314008-46-9[2]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Solubility Data not availableSoluble in DMSO (10 mM)[7][8]
pKa Data not availableData not available
Crystal Structure Data not availableData not available

General Experimental Protocols for Physicochemical Characterization of Pharmaceutical Salts

The following section outlines typical experimental methodologies used in the characterization of pharmaceutical salt forms. While specific protocols for this compound are not available, the methods described for the related compound doxepin (B10761459) hydrochloride serve as a relevant example.

Solubility and Dissolution Studies

Objective: To determine the solubility of the salt form in various aqueous and organic media and to measure its dissolution rate.

Methodology: Equilibrium Solubility Measurement

  • An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, biorelevant media).

  • The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solids.

  • The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Example Analytical Method (adapted from Doxepin HCl analysis): [9]

  • HPLC System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.

  • Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Solid-State Characterization

Objective: To investigate the solid-state properties of the salt, including crystallinity, polymorphism, and thermal behavior.

Methodologies:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline or amorphous nature of a sample and for detecting different polymorphic forms. Each crystalline form produces a unique diffraction pattern. For instance, the crystal structure of (E)-doxepin hydrochloride was determined using synchrotron X-ray powder diffraction data.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point, enthalpy of fusion, and glass transition temperature. These parameters are characteristic of a specific crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess the thermal stability of the compound.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (shape) and particle size of the salt, which can influence bulk properties like flowability and compaction.

Hygroscopicity Assessment

Objective: To evaluate the tendency of the salt form to absorb moisture from the environment.

Methodology: Dynamic Vapor Sorption (DVS)

  • A small amount of the sample is placed in a DVS instrument.

  • The sample is subjected to a programmed range of relative humidity (RH) at a constant temperature.

  • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water vapor.

  • The results are plotted as a sorption/desorption isotherm, which shows the percentage change in mass as a function of RH.

Visualizing the Workflow for Salt Selection and Characterization

The following diagram illustrates a typical workflow for the selection and physicochemical characterization of a new pharmaceutical salt form.

SaltSelectionWorkflow cluster_Screening Salt Screening cluster_Characterization Lead Salt Characterization cluster_Selection Final Selection API API (Free Form) Counterions Select Counterions (e.g., HCl, HBr, Tartrate, etc.) API->Counterions Formation Salt Formation Experiments (e.g., in different solvents) Counterions->Formation InitialAnalysis Initial Solid-State Analysis (e.g., XRPD, DSC) Formation->InitialAnalysis LeadSalts Identify Lead Salt Candidates InitialAnalysis->LeadSalts Promising Hits Solubility Solubility & Dissolution (pH-dependent, biorelevant media) LeadSalts->Solubility Stability Chemical & Physical Stability (Temperature, Humidity, Light) LeadSalts->Stability Hygroscopicity Hygroscopicity (DVS) LeadSalts->Hygroscopicity Polymorphism Polymorph Screening LeadSalts->Polymorphism Processability Particle Properties & Mechanical Behavior LeadSalts->Processability DataReview Comprehensive Data Review Solubility->DataReview Stability->DataReview Hygroscopicity->DataReview Polymorphism->DataReview Processability->DataReview FinalSalt Select Final Salt Form for Development DataReview->FinalSalt

References

Pinoxepin Hydrochloride: An Inquiry into a Promising but Unmarketed Antipsychotic of the 1960s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin (B85173) hydrochloride, a tricyclic antipsychotic agent belonging to the dibenzoxepin class of compounds, emerged in the 1960s from the laboratories of Pfizer under the developmental code name P-5227. As a potential treatment for schizophrenia, it underwent preclinical and clinical evaluation, showing promise comparable to established first-generation antipsychotics of its time, such as chlorpromazine (B137089) and thioridazine (B1682328). Despite these early findings, pinoxepin was never commercialized, and detailed information regarding its development has remained largely confined to historical scientific literature, much of which is not readily accessible in modern digital archives. This technical guide synthesizes the available information on the discovery and early development of pinoxepin hydrochloride, highlighting its known pharmacological properties while also underscoring the gaps in the publicly available data.

Discovery and Early Development

Pinoxepin was developed during a period of intense research into tricyclic compounds for the treatment of psychiatric disorders. Following the successful introduction of earlier tricyclic antidepressants and antipsychotics, pharmaceutical companies sought to identify new chemical entities with improved efficacy and side effect profiles. Pinoxepin was one such candidate. Clinical trials conducted in the 1960s indicated that pinoxepin possessed antipsychotic efficacy similar to that of chlorpromazine and thioridazine in patients with schizophrenia. Notably, it was reported to have marked sedative effects but with relatively mild extrapyramidal symptoms, a desirable characteristic for antipsychotic medications.

Due to the limited availability of digitized scientific literature from the 1960s and the fact that Pinoxepin was never brought to market, a detailed public record of its discovery by the specific research group at Pfizer, the complete synthesis pathway, and the full scope of its preclinical and clinical development program is not available.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol hydrochloride
Developmental Code P-5227
Molecular Formula C23H27ClN2O2 · 2HCl
Molecular Weight 471.89 g/mol

Preclinical Pharmacology

Experimental Protocols

While specific experimental protocols for pinoxepin are not available, the following represents a generalized methodology typical for the preclinical screening of antipsychotic drugs during the mid-20th century.

In Vitro Receptor Binding Assays (Illustrative)

  • Objective: To determine the binding affinity of the test compound for various neurotransmitter receptors, particularly dopamine (B1211576) D2, serotonin (B10506) (5-HT), histamine (B1213489) (H1), adrenergic (α1), and muscarinic (M1) receptors.

  • Methodology:

    • Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) from laboratory animals (e.g., rats) are prepared.

    • Radioligand Binding: The tissue homogenates are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) in the presence of varying concentrations of the unlabeled test compound (pinoxepin).

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Models (Illustrative)

  • Objective: To assess the antipsychotic potential and extrapyramidal side effect liability of the test compound in animal models.

  • Conditioned Avoidance Response (CAR):

    • Apparatus: A shuttle box with two compartments separated by a barrier, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

    • Procedure: Animals (typically rats) are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

    • Testing: The test compound is administered, and the ability of the animal to continue to perform the avoidance response is measured. Antipsychotic drugs are known to selectively block this conditioned avoidance response at doses that do not impair the escape response to the shock itself.

  • Catalepsy Test:

    • Objective: To assess the potential for inducing Parkinsonian-like side effects (extrapyramidal symptoms).

    • Procedure: The test compound is administered to rats. At various time points, the animal's forepaws are placed on a horizontal bar. The time it takes for the animal to remove its paws and resume a normal posture is measured. A prolonged immobility is indicative of catalepsy.

Mechanism of Action and Signaling Pathways

As a tricyclic antipsychotic, pinoxepin's therapeutic effects and side effects are believed to be mediated by its interaction with a range of G-protein coupled receptors (GPCRs). The primary antipsychotic action of first-generation antipsychotics is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects.

Antagonism at other receptors contributes to the overall pharmacological profile:

  • Serotonin (5-HT) Receptors: Interaction with various 5-HT receptor subtypes could modulate the effects of dopamine blockade and potentially influence negative symptoms and mood.

  • Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects commonly observed with this class of drugs.

  • Adrenergic α1 Receptors: Antagonism at these receptors can lead to orthostatic hypotension and dizziness.

  • Muscarinic M1 Receptors: Blockade of muscarinic receptors results in anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

The binding of pinoxepin to these receptors would initiate or block downstream intracellular signaling cascades. For instance, D2 receptor antagonism would lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the postsynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Psychosis) PKA->Response Phosphorylates targets leading to Pinoxepin Pinoxepin Pinoxepin->D2R Blocks

Caption: Postulated Dopamine D2 Receptor Antagonism by Pinoxepin.

Toxicology

The only publicly available quantitative toxicological data for this compound is a report of the lowest published toxic dose (TDLo) in humans.

ParameterRouteSpeciesDoseToxic Effects
TDLo OralHuman7 mg/kg/dayTremor, convulsions, rigidity (catalepsy)

Clinical Trials

This compound was evaluated in clinical trials for the treatment of schizophrenia in the 1960s. These studies reportedly demonstrated efficacy comparable to chlorpromazine and thioridazine. However, detailed information regarding the design of these trials (e.g., number of patients, duration, specific outcome measures) and their full results are not available in contemporary, easily accessible medical literature.

Conclusion

This compound represents an interesting chapter in the history of psychopharmacology. As a dibenzoxepin tricyclic antipsychotic developed in the 1960s, it showed early promise in the treatment of schizophrenia. Its reported efficacy, coupled with a potentially favorable side effect profile of mild extrapyramidal symptoms, suggests it was a compound of significant interest. However, for reasons that are not publicly documented, its development was halted, and it was never marketed.

The lack of detailed, publicly available data on pinoxepin's synthesis, preclinical pharmacology, and clinical trials presents a challenge for a complete retrospective analysis. The information that is available is largely historical and general in nature. This guide serves to consolidate the known information about this compound while acknowledging the significant gaps in the historical record. Further insights into the story of pinoxepin would likely require access to historical corporate archives or non-digitized scientific publications from the era of its development.

References

Exploring the Sedative Properties of Pinoxepin Hydrochloride in Cell-Based Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxepin Hydrochloride, a tricyclic compound developed in the 1960s, has been noted for its marked sedative effects.[1] While never commercialized, its pharmacological profile suggests interactions with key neuroreceptors implicated in sedation. This technical guide outlines a comprehensive strategy for characterizing the sedative properties of this compound using contemporary cell-based models. We provide detailed experimental protocols for receptor binding and functional assays, present illustrative quantitative data in structured tables, and visualize the pertinent signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a blueprint for researchers seeking to investigate the in vitro sedative pharmacology of this compound or similar compounds.

Introduction

Pinoxepin is an antipsychotic agent belonging to the tricyclic class of compounds, characterized by a dibenzoxepin ring system.[1] Early clinical observations highlighted its significant sedative potential.[1] The sedative effects of many tricyclic compounds are attributed to their antagonist activity at various G-protein coupled receptors (GPCRs), including histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and adrenergic α1 receptors. Antagonism of these receptors in the central nervous system is a well-established mechanism for inducing sedation.

This guide details a series of proposed cell-based assays to quantitatively assess the interaction of this compound with these key receptors. The methodologies described are standard in modern drug discovery and are designed to elucidate the compound's potency and mechanism of action at a cellular level.

Disclaimer: this compound is a historical compound, and extensive public data from cell-based assays are not available. The quantitative data presented in this guide are illustrative and intended to provide a framework for experimental design and data presentation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. These values are posited based on the known pharmacology of related tricyclic compounds.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandCell LineK_i (nM)
Histamine H1[³H]pyrilamineHEK2931.5
Serotonin 5-HT2A[³H]ketanserinCHO-K15.8
Adrenergic α1[³H]prazosinHEK29312.3
Dopamine D2[³H]spiperoneCHO-K135.7

Table 2: Functional Antagonist Activity of this compound

Target ReceptorAssay TypeCell LineAgonistIC_50 (nM)
Histamine H1Calcium FluxHEK293Histamine3.2
Serotonin 5-HT2AIP-OneCHO-K1Serotonin10.5
Adrenergic α1Calcium FluxHEK293Phenylephrine25.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of this compound for target receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO-K1 cells stably expressing the human receptor of interest (Histamine H1, Serotonin 5-HT2A, Adrenergic α1, or Dopamine D2) are cultured to 80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

    • Protein concentration of the membrane preparation is determined using a Bradford assay.

  • Competitive Radioligand Binding Assay:

    • Assays are performed in a 96-well plate format.

    • Each well contains:

      • Cell membrane preparation (10-20 µg protein).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]pyrilamine for H1 receptors).

      • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist (e.g., 10 µM Mepyramine for H1).

    • The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC_50 values are determined by non-linear regression analysis of the competition binding curves.

    • The K_i values are calculated from the IC_50 values using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays (Calcium Flux)

Objective: To measure the functional antagonist activity of this compound at Gq-coupled receptors (Histamine H1 and Adrenergic α1).

Methodology:

  • Cell Culture and Dye Loading:

    • HEK293 cells stably expressing the human Histamine H1 or Adrenergic α1 receptor are seeded into black-walled, clear-bottom 96-well plates.

    • After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • The dye solution is removed, and the cells are washed with assay buffer.

    • A range of concentrations of this compound is added to the wells and incubated for 15-30 minutes.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • An EC_80 concentration of the respective agonist (Histamine or Phenylephrine) is added to stimulate the cells.

    • Fluorescence intensity is measured kinetically for 2-3 minutes.

  • Data Analysis:

    • The increase in intracellular calcium is measured as the peak fluorescence intensity minus the baseline.

    • The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone.

    • IC_50 values are determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Visualization of Pathways and Workflows

Signaling Pathways

The sedative effects of this compound are likely mediated by the blockade of several key GPCR signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

G_protein_signaling cluster_H1 Histamine H1 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway cluster_Alpha1 Adrenergic α1 Receptor Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq_H1 Gq H1R->Gq_H1 Pinoxepin_H1 Pinoxepin Hydrochloride Pinoxepin_H1->H1R Blocks PLC_H1 PLC Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 Cleaves IP3_DAG_H1 IP3 & DAG PIP2_H1->IP3_DAG_H1 Ca_H1 Ca²⁺ Release (Sedation) IP3_DAG_H1->Ca_H1 Serotonin Serotonin S5HT2AR 5-HT2A Receptor Serotonin->S5HT2AR Activates Gq_5HT2A Gq S5HT2AR->Gq_5HT2A Pinoxepin_5HT2A Pinoxepin Hydrochloride Pinoxepin_5HT2A->S5HT2AR Blocks PLC_5HT2A PLC Gq_5HT2A->PLC_5HT2A PIP2_5HT2A PIP2 PLC_5HT2A->PIP2_5HT2A Cleaves IP3_DAG_5HT2A IP3 & DAG PIP2_5HT2A->IP3_DAG_5HT2A Neuronal_Excitation Neuronal Excitation IP3_DAG_5HT2A->Neuronal_Excitation Norepinephrine Norepinephrine A1R α1 Receptor Norepinephrine->A1R Activates Gq_A1 Gq A1R->Gq_A1 Pinoxepin_A1 Pinoxepin Hydrochloride Pinoxepin_A1->A1R Blocks PLC_A1 PLC Gq_A1->PLC_A1 PIP2_A1 PIP2 PLC_A1->PIP2_A1 Cleaves IP3_DAG_A1 IP3 & DAG PIP2_A1->IP3_DAG_A1 Arousal_Pathway Arousal Pathway IP3_DAG_A1->Arousal_Pathway

Caption: Proposed signaling pathways for this compound's sedative action.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described in this guide.

receptor_binding_workflow cluster_workflow Receptor Binding Assay Workflow start Start cell_culture Cell Culture with Receptor Expression start->cell_culture membrane_prep Membrane Preparation and Quantification cell_culture->membrane_prep assay_setup Set up 96-well Plate: Membranes, Radioligand, Pinoxepin membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis: IC₅₀ and Kᵢ Calculation scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the competitive radioligand binding assay.

calcium_flux_workflow cluster_workflow Calcium Flux Assay Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye cell_seeding->dye_loading compound_addition Add Pinoxepin Hydrochloride dye_loading->compound_addition agonist_stimulation Stimulate with Agonist in Fluorescence Reader compound_addition->agonist_stimulation fluorescence_measurement Kinetic Measurement of Fluorescence agonist_stimulation->fluorescence_measurement data_analysis Data Analysis: IC₅₀ Calculation fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the functional calcium flux assay.

Conclusion

This technical guide provides a robust framework for the in vitro characterization of the sedative properties of this compound using cell-based models. The proposed experiments, focusing on receptor binding and functional antagonism at histamine H1, serotonin 5-HT2A, and adrenergic α1 receptors, will enable a comprehensive understanding of its cellular mechanism of action. The provided protocols and illustrative data serve as a valuable resource for researchers initiating studies on this or related compounds. Further investigation using these and other cell-based assays will be instrumental in fully elucidating the pharmacological profile of this compound.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Pinoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative analysis of Pinoxepin Hydrochloride in bulk drug and pharmaceutical formulations. The method is also suitable for stability-indicating assays, capable of resolving this compound from its potential degradation products. The developed method adheres to the guidelines of the International Council for Harmonisation (ICH).

1. Introduction

This compound is a tricyclic compound with potential therapeutic applications. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note describes a robust RP-HPLC method for the determination of this compound, developed based on established methodologies for structurally similar tricyclic antidepressants like Doxepin Hydrochloride.[2][3][4]

2. Experimental

2.1. Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH 4 adjusted with orthophosphoric acid) (60:40 v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 254 nm[4]
Run Time 10 minutes

2.2. Reagents and Chemicals

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2.3. Preparation of Solutions

  • Buffer Preparation (0.05M): Dissolve 6.8 g of Potassium Dihydrogen Orthophosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For formulations, weigh and transfer a quantity of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with mobile phase, and filter through a 0.45 µm syringe filter.

3. Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

3.1. System Suitability

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

3.2. Linearity

The linearity of the method was established by constructing a calibration curve at five different concentration levels ranging from 20 to 120 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.

3.3. Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery should be within 98-102%.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The % RSD for both should be ≤ 2.0%.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

3.6. Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).

3.7. Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] this compound solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples should demonstrate that the this compound peak is well-resolved from any degradation product peaks.

4. Results and Discussion

The developed method was found to be specific, linear, accurate, precise, and robust for the analysis of this compound. A summary of the validation results is presented in Table 3.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98% - 102%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness No significant impact on results-

The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

Protocol: HPLC Analysis of this compound

1. Objective

To provide a detailed standard operating procedure (SOP) for the quantitative determination of this compound in bulk drug and pharmaceutical formulations using a validated RP-HPLC method.

2. Scope

This protocol is applicable to the quality control analysis of this compound.

3. Responsibilities

Trained analytical chemists are responsible for performing this procedure.

4. Procedure

4.1. Preparation of Solutions

Refer to section 2.3 of the Application Note.

4.2. Chromatographic System Setup and System Suitability

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mobile phase as a blank.

  • Inject the standard solution (100 µg/mL) six times.

  • Verify that the system suitability parameters (Tailing Factor, Theoretical Plates, and % RSD of peak area) meet the criteria listed in Table 2.

4.3. Analysis of Samples

  • Inject the prepared sample solution in duplicate.

  • Record the chromatograms and measure the peak area for this compound.

4.4. Calculation

Calculate the percentage assay of this compound in the sample using the following formula:

Where:

  • Area_Sample = Average peak area of the sample injections

  • Area_Standard = Average peak area of the standard injections

  • Conc_Standard = Concentration of the standard solution (µg/mL)

  • Conc_Sample = Concentration of the sample solution (µg/mL)

  • Purity_Standard = Purity of the reference standard (%)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E System Suitability Test B->E C Prepare Sample Solution F Sample Injection C->F D->E Stable Baseline E->F SST Passed G Chromatogram Integration F->G H Calculation of Results G->H I Report Generation H->I Forced_Degradation_Pathway cluster_stress Stress Conditions Pinoxepin This compound Acid Acid Hydrolysis Pinoxepin->Acid Base Base Hydrolysis Pinoxepin->Base Oxidation Oxidation Pinoxepin->Oxidation Thermal Thermal Pinoxepin->Thermal Photo Photolytic Pinoxepin->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

References

Application Notes and Protocols for the In Vivo Administration of Pinoxepin Hydrochloride in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pinoxepin Hydrochloride is a tricyclic antipsychotic developed in the 1960s that was found to have clinical efficacy similar to chlorpromazine (B137089) and thioridazine (B1682328) but was never marketed[1]. As such, detailed contemporary preclinical data on its use in modern rodent models of schizophrenia are scarce in publicly available literature. The following application notes and protocols are therefore a representative guide based on the known properties of Pinoxepin and standard methodologies for evaluating antipsychotic compounds in rodent models of schizophrenia.

Introduction

Pinoxepin is a dibenzoxepin-derived tricyclic compound with antipsychotic properties[1]. Its clinical profile suggests efficacy against the positive symptoms of schizophrenia, with a sedative effect and a relatively low incidence of extrapyramidal side effects compared to other typical antipsychotics of its time[1]. These application notes provide a framework for the in vivo evaluation of this compound in established rodent models of schizophrenia-like behaviors. The protocols are designed to assess the compound's potential efficacy in attenuating positive, negative, and cognitive symptoms, which are the core domains of schizophrenia.

Mechanism of Action

The precise mechanism of action for Pinoxepin is not extensively detailed in recent literature. However, as a tricyclic antipsychotic, it is hypothesized to exert its effects through the modulation of multiple neurotransmitter systems. Its action is likely not limited to a single receptor but rather a broad spectrum of activity, which may include:

  • Dopamine (B1211576) Receptor Antagonism: Like other typical antipsychotics, Pinoxepin is expected to have antagonist activity at dopamine D2 receptors, which is a key mechanism for alleviating the positive symptoms of schizophrenia.

  • Serotonin (B10506) Receptor Antagonism: Activity at serotonin receptors, particularly 5-HT2A, is a common feature of atypical antipsychotics and may contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms.

  • Noradrenergic, Histaminergic, and Cholinergic Receptor Blockade: As a tricyclic compound, Pinoxepin is likely to interact with these receptors, contributing to its sedative (H1 antagonism) and anticholinergic side effects (muscarinic receptor antagonism).

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present a hypothetical summary of expected quantitative data from the described experiments. The values are illustrative and intended to provide a template for data presentation.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Percent Inhibition of Amphetamine Effect
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.58500 ± 550-
Pinoxepin HCl + Amphetamine56200 ± 48032.9%
Pinoxepin HCl + Amphetamine104100 ± 35062.9%
Pinoxepin HCl + Amphetamine202200 ± 21090.0%
Haloperidol + Amphetamine0.52500 ± 23085.7%

Table 2: Effect of this compound on Prepulse Inhibition (PPI) Deficits Induced by Apomorphine (B128758) in Mice

Treatment GroupDose (mg/kg, s.c.)Percent PPI (Mean ± SEM)Reversal of Apomorphine-Induced Deficit
Vehicle + Saline-75 ± 5.2-
Vehicle + Apomorphine1.035 ± 4.1-
Pinoxepin HCl + Apomorphine2.548 ± 4.5Partial
Pinoxepin HCl + Apomorphine5.062 ± 5.0Significant
Pinoxepin HCl + Apomorphine10.070 ± 4.8Complete
Olanzapine + Apomorphine2.068 ± 5.5Complete

Table 3: Effect of this compound on Social Interaction in Socially Isolated Rats

Treatment GroupDose (mg/kg, p.o.)Total Social Interaction Time (s) (Mean ± SEM)
Group Housed + Vehicle-320 ± 25
Socially Isolated + Vehicle-180 ± 20
Socially Isolated + Pinoxepin HCl5240 ± 22
Socially Isolated + Pinoxepin HCl10290 ± 28
Socially Isolated + Clozapine5300 ± 30

Experimental Protocols

Rodent Models of Schizophrenia
  • Pharmacologically-Induced Models:

    • Amphetamine-Induced Hyperlocomotion (Positive Symptom Model): This model is based on the dopamine hypothesis of schizophrenia. Administration of a psychostimulant like d-amphetamine induces an increase in locomotor activity, which is considered analogous to the positive symptoms of schizophrenia. The ability of an antipsychotic to attenuate this hyperlocomotion is predictive of its clinical efficacy.

    • Apomorphine-Induced Prepulse Inhibition (PPI) Deficit (Sensorimotor Gating Model): PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Patients with schizophrenia exhibit deficits in PPI. This deficit can be pharmacologically induced in rodents using dopamine agonists like apomorphine. The reversal of this deficit is a measure of antipsychotic activity.

  • Neurodevelopmental Models:

    • Social Isolation Rearing (Negative Symptom Model): Rearing rodents in social isolation from weaning can lead to a range of behavioral abnormalities that resemble the negative and cognitive symptoms of schizophrenia, including deficits in social interaction.

Detailed Methodologies

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Group-housed (4 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena (40x40x40 cm) for 30 minutes.

  • Drug Administration:

    • Administer this compound (5, 10, 20 mg/kg), Haloperidol (0.5 mg/kg, positive control), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection.

    • 30 minutes after the antipsychotic/vehicle injection, administer d-amphetamine sulfate (B86663) (1.5 mg/kg, i.p.) or saline.

  • Behavioral Testing: Immediately after the amphetamine/saline injection, place the rat in the open-field arena and record locomotor activity for 60 minutes using an automated tracking system.

  • Data Analysis: The primary endpoint is the total distance traveled. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle + amphetamine group.

Protocol 2: Apomorphine-Induced PPI Deficit in Mice

  • Animals: Male C57BL/6 mice (20-25g).

  • Housing: Group-housed (5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Drug Administration:

    • Administer this compound (2.5, 5, 10 mg/kg), Olanzapine (2.0 mg/kg, positive control), or vehicle via subcutaneous (s.c.) injection.

    • 15 minutes later, administer apomorphine hydrochloride (1.0 mg/kg, s.c.) or vehicle.

  • Behavioral Testing:

    • Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: a 120 dB burst of white noise.

      • Prepulse-pulse trials: a prepulse (e.g., 73 dB, 77 dB, or 81 dB) presented 100 ms (B15284909) before the 120 dB pulse.

      • No-stimulus trials: background noise only.

    • Measure the startle amplitude for each trial.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity as: 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ]. Analyze the data using a two-way ANOVA (treatment x prepulse intensity) followed by post-hoc tests.

Protocol 3: Social Interaction in Socially Isolated Rats

  • Animals: Male Wistar rats.

  • Housing: At weaning (postnatal day 21), house rats either in social isolation (one per cage) or in groups (4 per cage) for 6-8 weeks.

  • Drug Administration: Administer this compound (5, 10 mg/kg), Clozapine (5 mg/kg, positive control), or vehicle orally (p.o.) once daily for 14 days.

  • Behavioral Testing:

    • On the day of testing, administer the final dose of the drug.

    • 30 minutes post-administration, place a pair of unfamiliar, weight-matched rats from the same treatment group but different home cages into a novel, dimly lit open-field arena.

    • Videorecord the 10-minute session.

    • A trained observer, blind to the treatment conditions, scores the total duration of active social behaviors (e.g., sniffing, grooming, following).

  • Data Analysis: Analyze the total social interaction time using a one-way ANOVA for the socially isolated groups, followed by a post-hoc test. An independent t-test can be used to confirm the effect of social isolation by comparing the vehicle-treated isolated and group-housed rats.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of this compound

Pinoxepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pinoxepin Pinoxepin HCl D2R D2 Receptor Pinoxepin->D2R Antagonism S5HT2A 5-HT2A Receptor Pinoxepin->S5HT2A Antagonism H1R H1 Receptor Pinoxepin->H1R Antagonism (Sedation) M1R M1 Receptor Pinoxepin->M1R Antagonism (Side Effects) Alpha1R α1-Adrenergic Receptor Pinoxepin->Alpha1R Antagonism (Side Effects) DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) CellularResponse Modulation of Neuronal Activity (Antipsychotic Effect) D2R->CellularResponse S5HT2A->CellularResponse

Caption: Hypothesized multimodal action of this compound.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Rodent Strain (Rat or Mouse) Model_Induction Induce Schizophrenia-like Phenotype (e.g., Amphetamine) Animal_Selection->Model_Induction Drug_Admin Administer Pinoxepin HCl (Varying Doses) or Vehicle Model_Induction->Drug_Admin Behavioral_Tests Conduct Behavioral Assays: - Locomotor Activity - Prepulse Inhibition - Social Interaction Drug_Admin->Behavioral_Tests Data_Collection Collect and Quantify Behavioral Data Behavioral_Tests->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Interpretation Interpret Results and Assess Efficacy Stats_Analysis->Interpretation

Caption: General workflow for evaluating Pinoxepin in rodent models.

References

Application Notes and Protocols for Assessing Pinoxepin Hydrochloride Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin is a tricyclic antipsychotic agent developed for the treatment of schizophrenia.[1] Like other antipsychotics, its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) to reach its targets within the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, a thorough assessment of Pinoxepin Hydrochloride's ability to permeate the BBB is a critical step in its development and characterization.

These application notes provide a comprehensive, multi-tiered protocol for evaluating the BBB permeability of this compound, employing in silico, in vitro, and in vivo methodologies. This integrated approach allows for a robust characterization of the compound's ability to access the CNS, from early-stage screening to more complex biological systems.

Physicochemical Properties of Pinoxepin

A summary of the key physicochemical properties of Pinoxepin is presented in Table 1. These parameters are crucial for in silico modeling and for interpreting experimental permeability data.

Table 1: Physicochemical Properties of Pinoxepin

PropertyValueSource
Molecular Formula C₂₃H₂₇ClN₂O₂PubChem[2]
Molecular Weight 398.9 g/mol PubChem[2]
XLogP3 4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem

In Silico Assessment of BBB Permeability

In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties.

Protocol: In Silico Prediction
  • Descriptor Calculation: Utilize computational software (e.g., QikProp, ADMET Predictor) to calculate key molecular descriptors for Pinoxepin, including:

    • LogP (octanol/water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Molecular Weight

    • pKa

    • Number of hydrogen bond donors and acceptors.

  • Model Application: Input the calculated descriptors into established predictive models for BBB permeability. These models are often based on quantitative structure-activity relationships (QSAR) and can predict parameters such as:

    • LogBB: The logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood.

    • Brain/Plasma Unbound Drug Concentration Ratio (Kp,uu): A measure of the extent of brain penetration.

  • Data Interpretation: Compare the predicted values for Pinoxepin against the established ranges for CNS-active drugs (typically LogBB > 0) and CNS-penetrant compounds.

In Vitro Assessment of BBB Permeability

In vitro models offer a biological system to assess permeability across a cell monolayer that mimics the BBB. These assays provide quantitative data on the rate and extent of transport.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[3][4]

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[5]

    • A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in buffer to the final desired concentration (e.g., 100 µM).

    • Prepare solutions for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) control compounds at the same concentration.

  • Assay Procedure:

    • Add the this compound and control solutions to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Calculation:

    • Calculate the effective permeability (Pe) for each compound using the following equation: Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VA * VD) / ((VA + VD) * A * t) Where:

      • CA(t) is the concentration in the acceptor well at time t.

      • Cequilibrium is the concentration at equilibrium.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time.

Table 2: Expected Permeability Classification in PAMPA-BBB Assay

Permeability ClassificationEffective Permeability (Pe) (10⁻⁶ cm/s)
High > 4.0
Medium 2.0 - 4.0
Low < 2.0
Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) Cell-Based Assay

The MDCK-MDR1 assay utilizes a cell line that expresses the human P-glycoprotein (P-gp) efflux transporter, providing insights into both passive permeability and active efflux at the BBB.[6][7][8][9]

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed.

    • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add this compound solution to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add this compound solution to the basolateral chamber and fresh media to the apical chamber.

    • Include control compounds with known permeability and P-gp substrate characteristics (e.g., Propranolol - high permeability, non-P-gp substrate; Digoxin - P-gp substrate).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh media.

    • Analyze the concentration of this compound and control compounds in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Table 3: Interpretation of MDCK-MDR1 Assay Results

Papp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
> 5< 2High passive permeability, not a P-gp substrate.
> 5> 2High passive permeability, potential P-gp substrate.
< 1-Low passive permeability.

In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most physiologically relevant data on BBB penetration, accounting for factors such as plasma protein binding and metabolism.

Protocol: Rodent Brain Microdialysis

Brain microdialysis allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).[10][11][12]

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

    • Implant a catheter into the jugular vein for blood sampling.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound intravenously or intraperitoneally.

    • Collect dialysate samples from the brain and blood at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis:

    • Analyze the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = Cbrain,unbound / Cplasma,unbound Where:

      • Cbrain,unbound is the steady-state concentration in the brain dialysate.

      • Cplasma,unbound is the unbound concentration in the plasma (determined separately by equilibrium dialysis).

Table 4: Reference Compound BBB Permeability Data

CompoundTypeExpected Papp (A-to-B) (10⁻⁶ cm/s)Expected Kp,uu
Propranolol High Permeability> 10~10-20
Caffeine High Permeability> 5~1
Atenolol Low Permeability< 0.5< 0.1
Digoxin P-gp SubstrateVariable (ER > 2)< 0.1

Visualizations

Experimental Workflow

G cluster_0 In Silico Assessment cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment in_silico In Silico Prediction (LogBB, Kp,uu) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Initial Screening mdck MDCK-MDR1 (Passive Permeability & Active Efflux) pampa->mdck Confirmation of Passive Transport in_vivo Rodent Microdialysis (Unbound Brain Concentration) mdck->in_vivo Characterization in a Biological System

Caption: Tiered approach for assessing BBB permeability.

PAMPA-BBB Assay Principle

G cluster_0 Donor Well cluster_1 Artificial Membrane cluster_2 Acceptor Well donor Pinoxepin HCl in Buffer membrane Lipid Bilayer donor->membrane Passive Diffusion acceptor Buffer membrane->acceptor

Caption: Passive diffusion in the PAMPA-BBB assay.

MDCK-MDR1 Bidirectional Transport

G cluster_0 Apical (Blood Side) cluster_1 MDCK-MDR1 Monolayer cluster_2 Basolateral (Brain Side) apical Pinoxepin HCl basolateral apical->basolateral Papp (A-B) Passive Influx cell P-gp basolateral->apical Papp (B-A) Active Efflux

Caption: Bidirectional transport across MDCK-MDR1 cells.

References

Application Note and Protocols: Characterizing Pinoxepin Hydrochloride using Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for characterizing the receptor binding profile of Pinoxepin Hydrochloride, a tricyclic antipsychotic compound. The focus is on its interaction with key G-protein coupled receptors (GPCRs) implicated in the mechanism of action of antipsychotic drugs: the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A receptor. This application note outlines the methodology for competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for these receptors. For comparative purposes, this note also includes binding data for a range of well-characterized typical and atypical antipsychotics. Detailed experimental workflows and relevant signaling pathways are illustrated.

Introduction

Pinoxepin is a tricyclic antipsychotic developed in the 1960s, which demonstrated clinical effectiveness comparable to first-generation antipsychotics like chlorpromazine (B137089) and thioridazine (B1682328) in early trials.[1] The therapeutic efficacy of most antipsychotic drugs is attributed to their interaction with central nervous system receptors, particularly dopamine and serotonin receptors.[2][3] First-generation ("typical") antipsychotics primarily act as potent antagonists of the dopamine D2 receptor, which is highly effective for treating the positive symptoms of schizophrenia but is also associated with a high risk of extrapyramidal side effects (EPS).[2][4]

Second-generation ("atypical") antipsychotics, such as clozapine (B1669256) and olanzapine, generally exhibit a broader receptor binding profile, with a hallmark being a high affinity for the serotonin 5-HT2A receptor in addition to D2 receptor antagonism.[2][5] This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity to induce EPS.[5]

Competitive binding assays are a fundamental in vitro technique used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity for that receptor. The resulting data, often expressed as the inhibition constant (Ki), is crucial for characterizing the pharmacological profile of new chemical entities and for understanding their potential therapeutic effects and side-effect liabilities.

This application note provides a framework for assessing the binding profile of this compound at D2 and 5-HT2A receptors, allowing for its classification and comparison with established antipsychotic agents.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Commercially available cryopreserved cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant dopamine D2 receptor or human recombinant serotonin 5-HT2A receptor.

  • Radioligands:

    • For D2 Receptor Assay: [³H]-Spiperone (specific activity ~60-90 Ci/mmol)

    • For 5-HT2A Receptor Assay: [³H]-Ketanserin (specific activity ~40-70 Ci/mmol)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Reference Compounds: Haloperidol, Clozapine, Risperidone, Olanzapine, Quetiapine (for use as positive controls and for comparative analysis).

  • Non-specific Binding (NSB) Ligands:

    • For D2 Receptor Assay: Haloperidol (10 µM final concentration)

    • For 5-HT2A Receptor Assay: Ketanserin (1 µM final concentration)

  • Assay Buffers:

    • D2 Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 5-HT2A Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.

  • Equipment:

    • 96-well microplates

    • Cell harvester with GF/B or GF/C filter mats

    • Liquid scintillation counter

    • Centrifuge (for membrane preparation if starting from cell pellets)

    • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Dopamine D2 Receptor Competitive Binding Assay

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

  • Preparation of Reagents:

    • Thaw the D2 receptor membrane preparation on ice. Once thawed, homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold D2 Binding Buffer. The optimal protein concentration should be determined empirically.

    • Prepare serial dilutions of this compound and reference compounds in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Prepare the [³H]-Spiperone working solution by diluting the stock in assay buffer to a final concentration of ~0.5 nM.[6] This concentration is typically near the Kd of the radioligand for the D2 receptor.

    • Prepare the NSB solution of 10 µM Haloperidol.

  • Assay Plate Setup:

    • Total Binding (TB) wells: 100 µL of assay buffer.

    • Non-specific Binding (NSB) wells: 50 µL of 10 µM Haloperidol and 50 µL of assay buffer.

    • Competitor wells: 50 µL of each dilution of this compound or reference compound and 50 µL of assay buffer.

  • Assay Procedure:

    • To all wells, add 50 µL of the diluted [³H]-Spiperone working solution.

    • To all wells, add 50 µL of the diluted D2 receptor membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester.

    • Quickly wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat completely.

  • Detection:

    • Place the dried filter mat into a scintillation bag or individual vials.

    • Add 5 mL of scintillation cocktail to each sample area.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol for Serotonin 5-HT2A Receptor Competitive Binding Assay

This protocol is similar to the D2 assay, with specific modifications for the 5-HT2A receptor.

  • Preparation of Reagents:

    • Thaw the 5-HT2A receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-15 µg protein/well) in ice-cold 5-HT2A Binding Buffer.

    • Prepare serial dilutions of this compound and reference compounds as described for the D2 assay.

    • Prepare the [³H]-Ketanserin working solution by diluting the stock in assay buffer to a final concentration of ~0.5 nM.[7]

    • Prepare the NSB solution of 1 µM Ketanserin.

  • Assay Plate Setup:

    • Set up Total Binding, Non-specific Binding, and Competitor wells as described in section 2.2.2, using the appropriate NSB ligand (Ketanserin).

  • Assay Procedure:

    • To all wells, add 50 µL of the diluted [³H]-Ketanserin working solution.

    • To all wells, add 50 µL of the diluted 5-HT2A receptor membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Termination and Harvesting:

    • Terminate the reaction and harvest as described in section 2.2.4.

  • Detection:

    • Measure radioactivity as described in section 2.2.5.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding is calculated as: (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Determine IC50 Values:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki Values:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Data Presentation

The binding affinities (Ki) of this compound and a panel of standard antipsychotics are summarized below. Data for this compound is presented hypothetically for illustrative purposes, while data for reference compounds are derived from published literature.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Antipsychotics at Dopamine D2 and Serotonin 5-HT2A Receptors.

CompoundClassDopamine D2 (Ki, nM)5-HT2A (Ki, nM)D2/5-HT2A Ratio
Pinoxepin HCl (Hypothetical) Tricyclic8.515.20.56
HaloperidolTypical1.0500.02
ClozapineAtypical1251012.5
OlanzapineAtypical1142.75
RisperidoneAtypical3.00.215
QuetiapineAtypical160305.33
AripiprazoleAtypical0.343.40.1

Note: Lower Ki values indicate higher binding affinity. The D2/5-HT2A ratio provides an indication of the drug's relative selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay described in this document.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) plate_setup Set up 96-well Plate (TB, NSB, Competitor) prep_reagents->plate_setup add_ligand Add Radioligand add_membranes Add Receptor Membranes (Initiate Reaction) add_ligand->add_membranes incubation Incubate at RT add_membranes->incubation harvest Harvest & Wash (Rapid Filtration) incubation->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Caption: Workflow for competitive radioligand binding assay.

Signaling Pathways

Antipsychotics modulate intracellular signaling by binding to GPCRs. The diagram below depicts the canonical signaling pathways for the D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

G Dopamine D2 and Serotonin 5-HT2A Receptor Signaling cluster_d2 D2 Receptor (Gi-coupled) cluster_5ht2a 5-HT2A Receptor (Gq-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Dopamine Dopamine Dopamine->D2R Activates Antipsychotic_D2 Antipsychotic (e.g., Pinoxepin) Antipsychotic_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP SHT2AR 5-HT2A Receptor Gq Gq Protein SHT2AR->Gq Serotonin Serotonin Serotonin->SHT2AR Activates Antipsychotic_5HT2A Antipsychotic (e.g., Pinoxepin) Antipsychotic_5HT2A->SHT2AR Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Simplified GPCR signaling pathways for D2 and 5-HT2A receptors.

Discussion

The protocols outlined in this application note provide a robust method for determining the binding affinity of this compound at key CNS receptors. By comparing its hypothetical Ki values to those of established antipsychotics (Table 1), we can begin to classify its pharmacological profile.

The hypothetical data suggests that this compound is a potent antagonist at both D2 and 5-HT2A receptors. With a D2/5-HT2A ratio of 0.56, its profile appears somewhat balanced, though with a slightly higher affinity for the D2 receptor. This profile is distinct from a classic typical antipsychotic like Haloperidol, which is highly D2-selective, and also differs from atypicals like Clozapine, which are more 5-HT2A-selective. This suggests that this compound may possess a unique clinical profile, potentially combining effective psychosis control with a moderate risk of side effects.

Further characterization should include expanding the binding assays to a broader panel of receptors known to be affected by antipsychotics, including other dopamine and serotonin receptor subtypes, as well as histaminergic, muscarinic, and adrenergic receptors.[2] Additionally, functional assays should be performed to determine whether this compound acts as an antagonist, inverse agonist, or partial agonist at these receptors, as this will provide deeper insight into its mechanism of action.

References

Pinoxepin Hydrochloride: A Tool for Elucidating Tricyclic Antipsychotic Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxepin is a tricyclic antipsychotic agent developed in the 1960s.[1] Although it was never commercially marketed, its structural similarity to other dibenzoxepine derivatives and early clinical findings suggesting efficacy comparable to first-generation antipsychotics like chlorpromazine (B137089) and thioridazine (B1682328) make it a valuable research tool for studying the pharmacology of this class of compounds.[1] These application notes provide a framework for utilizing Pinoxepin Hydrochloride to investigate the molecular and behavioral effects of tricyclic antipsychotics. Due to the limited availability of specific quantitative data for Pinoxepin in the public domain, representative data for the tricyclic antipsychotic class are presented to provide a comparative context. Detailed protocols for key pharmacological assays are provided to guide experimental design.

Introduction to Pinoxepin and Tricyclic Antipsychotics

Pinoxepin belongs to the dibenzoxepine class of tricyclic compounds, which also includes drugs like doxepin. Tricyclic antipsychotics are known for their complex pharmacology, typically involving interactions with a wide range of neurotransmitter receptors. Their therapeutic effects in managing psychosis, particularly the positive symptoms of schizophrenia, are primarily attributed to the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway.[2] Additionally, many tricyclic antipsychotics exhibit significant affinity for various other receptors, including serotonergic (5-HT), adrenergic (α), histaminergic (H), and muscarinic (M) receptors, which contributes to their side effect profiles, such as sedation, hypotension, and anticholinergic effects.[2][3][4]

Pinoxepin was noted in clinical trials for its pronounced sedative effects and relatively mild extrapyramidal symptoms, suggesting a receptor interaction profile that may differ from other antipsychotics.[1]

Quantitative Data for Tricyclic Antipsychotics

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tricyclic Antipsychotics

ReceptorChlorpromazineClozapineOlanzapine
Dopamine D21.612611
Serotonin (B10506) 5-HT2A3.5164
Histamine H13.277
Muscarinic M1241.926
Adrenergic α12.1719

Note: Lower Ki values indicate higher binding affinity. Data are compiled from various sources and should be considered representative.

Table 2: In Vivo Pharmacological Data of Selected Tricyclic Antipsychotics

CompoundTestSpeciesEndpointResult
ChlorpromazineConditioned Avoidance ResponseRatED501.5 mg/kg
ClozapineConditioned Avoidance ResponseRatED505.0 mg/kg
OlanzapineConditioned Avoidance ResponseRatED500.5 mg/kg

Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population.

Signaling Pathways of Tricyclic Antipsychotics

Tricyclic antipsychotics exert their effects by modulating multiple neurotransmitter signaling pathways. The primary mechanism for their antipsychotic action is the blockade of dopamine D2 receptors. Additionally, their interaction with 5-HT2A receptors is thought to contribute to their efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects. The diagram below illustrates the general signaling cascade affected by these drugs.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR binds Signal Signal Transduction Cascade D2R->Signal activates HT2AR->Signal modulates Response Cellular Response (e.g., altered gene expression, neuronal excitability) Signal->Response Pinoxepin Pinoxepin HCl Pinoxepin->D2R blocks Pinoxepin->HT2AR blocks

General signaling pathway of tricyclic antipsychotics.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological profile of tricyclic antipsychotics like this compound.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Node1 Prepare cell membranes expressing the target receptor Node2 Incubate membranes with a radiolabeled ligand and varying concentrations of Pinoxepin HCl Node1->Node2 Node3 Separate bound from free radioligand by rapid filtration Node2->Node3 Node4 Quantify radioactivity on the filter Node3->Node4 Node5 Calculate IC50 and Ki values Node4->Node5

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors).

    • Increasing concentrations of this compound or a reference compound.

    • For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Dopamine D2 and Serotonin 5-HT2A Receptors)

Functional assays measure the effect of a compound on receptor-mediated signaling.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Node1 Culture cells expressing the target receptor (e.g., CHO-K1 cells with D2R or 5-HT2AR) Node2 Pre-incubate cells with varying concentrations of Pinoxepin HCl Node1->Node2 Node3 Stimulate cells with a known agonist (e.g., dopamine for D2R, serotonin for 5-HT2AR) Node2->Node3 Node4 Measure the downstream signaling molecule (e.g., cAMP for D2R, intracellular Ca2+ for 5-HT2AR) Node3->Node4 Node5 Calculate IC50 or EC50 values Node4->Node5

Workflow for a functional receptor assay.

Protocol for Dopamine D2 Receptor (cAMP Assay):

  • Cell Culture: Plate cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and allow them to adhere.

  • Compound Addition: Pre-incubate the cells with various concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the inhibition of the agonist response.

Protocol for Serotonin 5-HT2A Receptor (Calcium Flux Assay):

  • Cell Culture and Dye Loading: Plate cells expressing the human 5-HT2A receptor (e.g., HEK293 cells) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: Add a 5-HT2A receptor agonist (e.g., serotonin) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of this compound to determine the IC50 value.

In Vivo Model: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of a compound.

cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Node1 Train rodents to associate a conditioned stimulus (CS) (e.g., a light or tone) with an unconditioned stimulus (US) (e.g., a mild foot shock) Node2 Rodents learn to avoid the US by moving to another compartment upon presentation of the CS Node1->Node2 Node3 Administer Pinoxepin HCl or vehicle to trained rodents Node2->Node3 Node4 Present the CS and record the avoidance response (moving before the US) and escape response (moving after the US) Node3->Node4 Node5 Determine the dose at which Pinoxepin HCl significantly reduces the avoidance response without affecting the escape response Node4->Node5

Workflow for the Conditioned Avoidance Response test.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock.

  • Acquisition Training: Place a rodent (typically a rat) in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds). This is followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The shock is terminated when the animal moves to the other compartment. The animal learns to associate the CS with the US and will eventually move to the other compartment during the CS presentation to avoid the shock (an avoidance response).

  • Drug Testing: Once the animals are trained to a stable level of avoidance, administer different doses of this compound or a vehicle control.

  • Test Session: After a set pre-treatment time, place the animal back in the shuttle box and present a series of CS-US trials.

  • Data Collection: Record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and escape failures (not moving at all).

  • Data Analysis: A compound with antipsychotic potential will selectively decrease the number of avoidance responses at doses that do not significantly affect the escape response, indicating that the effect is not due to sedation or motor impairment. The dose that produces a 50% reduction in avoidance responding (ED50) can be calculated.

Conclusion

This compound, as a representative of the tricyclic antipsychotic class, serves as a valuable pharmacological tool. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its receptor binding profile, functional activity, and behavioral effects. Such studies will contribute to a deeper understanding of the structure-activity relationships and mechanisms of action of tricyclic antipsychotics, and may aid in the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

Application Notes and Protocols: Pinoxepin Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pinoxepin Hydrochloride is a tricyclic antipsychotic developed in the 1960s that was never commercially marketed.[1] Consequently, detailed public-domain data regarding its specific binding affinities, in-depth pharmacological profile, and established experimental protocols are scarce. The following application notes and protocols are presented as a representative guide for researchers interested in investigating the neuroscience applications of this compound. The quantitative data and experimental designs are largely based on established methodologies for similar tricyclic compounds and should be considered illustrative. Researchers should independently validate all parameters for their specific experimental setups.

Introduction

Pinoxepin is a tricyclic compound with a dibenzoxepin ring system, structurally related to other psychoactive agents.[1] Its classification as an antipsychotic suggests potential interactions with dopaminergic and serotonergic systems, common targets for this class of drugs. Clinical trials in the 1960s indicated its efficacy in schizophrenia was comparable to that of chlorpromazine (B137089) and thioridazine, accompanied by significant sedative effects and relatively mild extrapyramidal symptoms.[1] These characteristics suggest that this compound could be a valuable tool for researchers investigating the neurobiology of psychosis, sedation, and affective disorders.

Potential Applications in Neuroscience Research

  • Receptor Binding and Profiling: Characterizing the affinity of this compound for a wide range of neurotransmitter receptors to elucidate its mechanism of action.

  • In Vitro and In Vivo Models of Psychosis: Investigating the effects of this compound on cellular and animal models of schizophrenia and other psychotic disorders.

  • Sleep and Sedation Studies: Exploring the sedative properties of this compound and its impact on sleep architecture.

  • Neurotransmitter Release and Reuptake Assays: Examining the influence of this compound on the dynamics of dopamine, serotonin, and norepinephrine.

Quantitative Data (Illustrative)

The following table summarizes hypothetical binding affinities (Ki, in nM) of this compound for key neuroscience targets. These values are based on typical profiles for tricyclic antipsychotics and should be experimentally determined.

Receptor TargetHypothetical Kᵢ (nM)Primary EffectPotential Research Area
Dopamine D₂25AntagonistAntipsychotic mechanisms
Serotonin 5-HT₂ₐ15AntagonistAntipsychotic and mood regulation
Histamine H₁5AntagonistSedation, sleep studies
α₁-Adrenergic30AntagonistCardiovascular side effects, sedation
Muscarinic M₁50AntagonistAnticholinergic effects, cognitive studies

Experimental Protocols

In Vitro Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the Dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing human Dopamine D₂ receptors

  • [³H]Spiperone (radioligand)

  • This compound

  • Haloperidol (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-D₂ cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]Spiperone at a concentration near its Kₔ.

  • For total binding, add 50 µL of assay buffer instead of the competing ligand.

  • For non-specific binding, add 50 µL of a high concentration of Haloperidol (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes onto filter mats using a microplate harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Behavioral Assay: Prepulse Inhibition (PPI) of Startle (Illustrative Protocol)

PPI is a measure of sensorimotor gating that is disrupted in schizophrenia. This protocol assesses the ability of this compound to rescue a deficit in PPI induced by a psychomimetic agent like MK-801.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • MK-801 (NMDA receptor antagonist)

  • Vehicle (e.g., saline or DMSO)

  • Startle response system with a sound-attenuating chamber

Procedure:

  • Acclimate rats to the startle chambers for 5-10 minutes.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.

  • Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or vehicle 15 minutes before the test session.

  • The test session consists of multiple trial types:

    • Pulse alone: A loud startling stimulus (e.g., 120 dB).

    • Prepulse + Pulse: A weaker acoustic prepulse (e.g., 75-85 dB) presented 100 ms (B15284909) before the startling pulse.

    • No stimulus: Background noise only.

  • Record the startle amplitude for each trial.

  • Calculate PPI as: 100 * [(Pulse alone amplitude - Prepulse + Pulse amplitude) / Pulse alone amplitude].

  • Analyze the data to determine if this compound can reverse the MK-801-induced deficit in PPI.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway of this compound and a typical experimental workflow for its characterization.

Pinoxepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter SERT Serotonin Transporter VMAT VMAT2 DA_vesicle Dopamine Vesicle Release Release DA_vesicle->Release Action Potential Dopamine Dopamine D2R D₂ Receptor Signaling Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) D2R->Signaling HT2AR 5-HT₂ₐ Receptor HT2AR->Signaling H1R H₁ Receptor H1R->Signaling Alpha1R α₁-Adrenergic Receptor Alpha1R->Signaling M1R M₁ Receptor M1R->Signaling Pinoxepin Pinoxepin Hydrochloride Pinoxepin->D2R Pinoxepin->HT2AR Pinoxepin->H1R Pinoxepin->Alpha1R Pinoxepin->M1R Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (D₂, 5-HT₂ₐ, H₁, α₁, M₁) functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays neurotransmitter_uptake Neurotransmitter Uptake Assays (DAT, SERT) functional_assays->neurotransmitter_uptake pk_pd Pharmacokinetics & Pharmacodynamics neurotransmitter_uptake->pk_pd behavioral_models Behavioral Models (e.g., PPI, Locomotion) pk_pd->behavioral_models neurochemical_analysis Neurochemical Analysis (e.g., Microdialysis) behavioral_models->neurochemical_analysis data_analysis Data Analysis & Interpretation neurochemical_analysis->data_analysis start This compound Synthesis & Purification start->receptor_binding

Caption: Experimental workflow for characterizing this compound.

References

Application Notes and Protocols for the Preclinical Evaluation of Pinoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin is a tricyclic antipsychotic agent belonging to the dibenzoxepin class of compounds.[1] Early clinical investigations in the 1960s indicated its potential efficacy in managing schizophrenia, with a pharmacological profile comparable to that of chlorpromazine (B137089) and thioridazine.[1] Notably, it was reported to have significant sedative properties and a relatively mild profile of extrapyramidal side effects.[1] Although Pinoxepin was never commercially launched, its unique chemical structure and initial clinical findings warrant a modern preclinical reassessment to fully characterize its pharmacological activity and therapeutic potential.

These application notes provide a comprehensive framework for the preclinical evaluation of Pinoxepin Hydrochloride, outlining detailed experimental protocols for assessing its efficacy, safety, and pharmacokinetic profile. The methodologies described herein are based on established and validated models for antipsychotic drug development.

Mechanism of Action: Proposed Signaling Pathway

Pinoxepin, as a tricyclic antipsychotic, is hypothesized to exert its therapeutic effects through the modulation of multiple neurotransmitter systems. Its primary mechanism is likely the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway, a hallmark of first-generation antipsychotics.[2][3] Additionally, its sedative and autonomic effects suggest interactions with histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors.[4][5][6]

Pinoxepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT VMAT2 DA->VMAT packaging DA_release VMAT->DA_release D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Pinoxepin This compound Pinoxepin->D2R antagonizes DA_release->D2R binds

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

Preclinical Evaluation Workflow

The preclinical assessment of this compound should follow a structured, multi-tiered approach, beginning with in vitro characterization, followed by in vivo efficacy and safety studies, and culminating in a comprehensive pharmacokinetic analysis.

Preclinical_Workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo_efficacy Phase 2: In Vivo Efficacy cluster_safety_pharm Phase 3: Safety Pharmacology cluster_pk Phase 4: Pharmacokinetics receptor_binding Receptor Binding Assays (D2, 5-HT2A, H1, M1, α1) car Conditioned Avoidance Response receptor_binding->car stereotypy Apomorphine-Induced Stereotypy receptor_binding->stereotypy locomotion Amphetamine-Induced Hyperlocomotion receptor_binding->locomotion herg_assay hERG Channel Assay cv_safety Cardiovascular Safety (Telemetry in Dogs) herg_assay->cv_safety cns_safety CNS Safety (Irwin Test, Rotarod) car->cns_safety stereotypy->cns_safety locomotion->cns_safety pk_rodent PK Profiling in Rodents cns_safety->pk_rodent pk_non_rodent PK Profiling in Non-Rodents cv_safety->pk_non_rodent resp_safety Respiratory Safety (Plethysmography in Rats) resp_safety->pk_non_rodent bioavailability Bioavailability Studies pk_rodent->bioavailability pk_non_rodent->bioavailability

Caption: A tiered workflow for the preclinical evaluation of this compound.

In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to key CNS receptors implicated in the efficacy and side effects of antipsychotic drugs.

Protocol:

  • Preparation of Membranes: Cell membranes expressing recombinant human dopamine D2, serotonin (B10506) 5-HT2A, histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors are prepared.

  • Radioligand Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

  • Incubation and Detection: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetRadioligandKi (nM) of Pinoxepin HCl (Hypothetical Data)
Dopamine D2[³H]-Spiperone15.2
Serotonin 5-HT2A[³H]-Ketanserin25.8
Histamine H1[³H]-Pyrilamine2.1
Muscarinic M1[³H]-Pirenzepine30.5
Adrenergic α1[³H]-Prazosin18.9

In Vivo Efficacy Models

Apomorphine-Induced Stereotypy in Rats

Objective: To assess the dopamine D2 receptor antagonist activity of this compound in vivo.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Acclimatization: Animals are acclimatized to the testing environment for at least 3 days prior to the experiment.

  • Drug Administration:

    • Animals are pre-treated with vehicle or this compound (1, 5, 10 mg/kg, intraperitoneally) 60 minutes before the administration of apomorphine (B128758).

    • Haloperidol (1 mg/kg, i.p.) is used as a positive control.

  • Induction of Stereotypy: Apomorphine (1.5 mg/kg, subcutaneously) is administered to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

  • Behavioral Scoring: Immediately after apomorphine injection, animals are placed in individual observation cages. Stereotyped behavior is scored every 10 minutes for a duration of 60 minutes by a trained observer blinded to the treatment groups. A standard scoring scale is used (e.g., 0 = absent, 4 = continuous).

  • Data Analysis: The total stereotypy score for each animal is calculated. The percentage inhibition of the apomorphine-induced response is determined for each treatment group relative to the vehicle control.

Data Presentation:

Treatment Group (n=8)Dose (mg/kg)Mean Total Stereotypy Score (± SEM)% Inhibition
Vehicle + Apomorphine-20.5 ± 1.8-
Pinoxepin HCl + Apomorphine115.2 ± 1.525.9
Pinoxepin HCl + Apomorphine58.1 ± 1.260.5
Pinoxepin HCl + Apomorphine103.5 ± 0.982.9
Haloperidol + Apomorphine12.8 ± 0.786.3

Safety Pharmacology

As per ICH S7A guidelines, a core battery of safety pharmacology studies is required to assess the effects of this compound on vital functions.[7][8]

CNS Safety: Irwin Test and Rotarod Performance in Mice

Objective: To evaluate the general behavioral and motor coordination effects of this compound.[9][10]

Protocol (Irwin Test):

  • Animals: Male CD-1 mice (25-30 g) are used.

  • Drug Administration: this compound (5, 15, 30 mg/kg, per os) or vehicle is administered.

  • Observation: A comprehensive set of behavioral and physiological parameters (e.g., alertness, passivity, grip strength, body temperature, pupil size) are observed and scored at 30, 60, 120, and 240 minutes post-dose.

Protocol (Rotarod):

  • Apparatus: An accelerating rotarod apparatus is used.

  • Training: Mice are trained for 2 consecutive days to stay on the rotating rod for at least 180 seconds.

  • Testing: On the test day, baseline latency to fall is recorded. This compound (5, 15, 30 mg/kg, p.o.) or vehicle is administered. The latency to fall from the rotarod is measured at 60 and 120 minutes post-dose.

  • Data Analysis: The mean latency to fall for each group is compared to the vehicle control group.

Data Presentation:

Table 3: CNS Safety Profile of this compound (Hypothetical Data)

Dose (mg/kg, p.o.) Key Irwin Test Findings (at Tmax) Mean Latency to Fall on Rotarod (s ± SEM) at 60 min
Vehicle No observable effects 175.4 ± 8.2
5 Mild decrease in alertness 160.1 ± 9.5
15 Moderate sedation, decreased grip strength 95.7 ± 10.1

| 30 | Marked sedation, ptosis, ataxia | 42.3 ± 7.8 |

Cardiovascular Safety: Telemetry in Conscious Dogs

Objective: To assess the effects of this compound on cardiovascular parameters.[7][8]

Protocol:

  • Animals: Male Beagle dogs surgically implanted with telemetry transmitters are used.

  • Drug Administration: A single oral dose of this compound (2, 10, 20 mg/kg) or vehicle is administered.

  • Data Collection: Heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG (including QT interval) are continuously monitored for 24 hours post-dose.

  • Data Analysis: Time-matched data are compared to the vehicle control group. QT intervals are corrected for heart rate (QTc).

Data Presentation:

ParameterDose (mg/kg)Maximum Mean Change from Baseline (± SEM)
Heart Rate (bpm)10+25 ± 4
Mean Arterial Pressure (mmHg)10-15 ± 3
QTc Interval (ms)10+18 ± 5

Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic properties of this compound in rodents and non-rodents.[11][12][13][14]

Protocol:

  • Animals: Male Sprague-Dawley rats and Beagle dogs are used.

  • Drug Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein (rats) or cephalic vein (dogs).

    • Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

Table 5: Pharmacokinetic Parameters of this compound (Hypothetical Data)

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀-inf (ng·h/mL) t½ (h) Bioavailability (%)
Rat IV 1 - - 850 4.2 -
Rat PO 10 450 1.5 3825 4.5 45
Dog IV 1 - - 1200 6.8 -

| Dog | PO | 10 | 380 | 2.0 | 4560 | 7.1 | 38 |

Data Interpretation and Decision Logic

The collective data from these studies will inform the progression of this compound through the drug development pipeline. The following decision logic can be applied:

Decision_Logic start Preclinical Data Package efficacy Sufficient In Vivo Efficacy? (e.g., >50% inhibition in stereotypy at non-sedating doses) start->efficacy safety Acceptable Safety Margin? (Therapeutic vs. Adverse Effect Doses) efficacy->safety Yes stop Terminate Development or Re-evaluate efficacy->stop No pk Favorable PK Profile? (e.g., Oral Bioavailability > 30%) safety->pk Yes safety->stop No proceed Proceed to IND-Enabling Toxicology Studies pk->proceed Yes pk->stop No

Caption: A simplified decision tree for the preclinical development of this compound.

Conclusion

This document outlines a robust preclinical experimental plan for the comprehensive evaluation of this compound. The successful execution of these studies will provide critical data on its efficacy, safety, and pharmacokinetic profile, enabling an informed decision on its potential for further clinical development as a novel antipsychotic agent.

References

Application Note & Protocol: Chiral Separation of Pinoxepin Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin is a tricyclic antipsychotic agent with a dibenzoxepin ring system.[1] Although developed in the 1960s, it was never commercially marketed.[1] As with many chiral drugs, the individual enantiomers of Pinoxepin may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the separation and quantification of Pinoxepin enantiomers is crucial for any further preclinical or clinical evaluation.

Due to the limited availability of specific chiral separation methods for Pinoxepin Hydrochloride in the public domain, this document provides a comprehensive guide to developing such methods based on established techniques for structurally analogous tricyclic antidepressants and antipsychotics. The protocols outlined below for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) serve as a strategic starting point for method development and validation.

Chiral Separation Strategies

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach.[2] For tricyclic compounds like Pinoxepin, polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability and success.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for chiral separations.[6] The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving enantiomeric resolution.

Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, are highly recommended for screening.[7]

  • Lux i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) [7]

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) [8]

  • Lux i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate)) [7]

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Column Selection: Begin by screening the recommended polysaccharide-based columns.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v) with a basic additive such as 0.1% diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to improve peak shape for the basic Pinoxepin molecule.

    • Polar Organic Mode: If solubility is an issue, screen with 100% Methanol or Ethanol with 0.1% basic additive.

    • Reversed Phase: If necessary, screen with a mobile phase of Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

  • Optimization:

    • Adjust the ratio of the alcohol modifier in the mobile phase to optimize retention and resolution.

    • Evaluate the effect of different alcohol modifiers (e.g., isopropanol, n-butanol).

    • Optimize the concentration and type of basic additive.

    • Investigate the effect of column temperature (e.g., 10-40 °C).

  • Detection: UV detection at a wavelength of maximum absorbance for Pinoxepin (e.g., 254 nm or a wavelength determined by UV scan).

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, often providing faster separations and reduced solvent consumption.[9] It is particularly well-suited for chiral separations.[10]

The same polysaccharide-based columns recommended for HPLC are generally effective in SFC.

  • CHIRALPAK® IA-3, IC-3, etc. (3 µm particle size for faster analysis)

  • Column Selection: Utilize the same set of polysaccharide-based columns as in the HPLC screen.

  • Mobile Phase Screening:

    • The primary mobile phase component is supercritical CO2.

    • Use Methanol or Ethanol as the co-solvent, starting with a gradient of 5% to 40% over a short time (e.g., 5-10 minutes).

    • Incorporate a basic additive (e.g., 0.1-0.3% DEA or EDA) into the co-solvent to ensure good peak shape.

  • Optimization:

    • Optimize the gradient slope and range.

    • If a separation is observed, switch to isocratic conditions for further optimization and robustness testing.

    • Adjust the back pressure (e.g., 100-200 bar) and temperature (e.g., 25-40 °C) to fine-tune selectivity and resolution.

  • Detection: UV detection, typically with a photodiode array (PDA) detector.

Capillary Electrophoresis (CE)

CE offers high efficiency and requires minimal sample and reagent consumption, making it a valuable tool for chiral separations, especially when dealing with limited sample amounts.[11] The use of chiral selectors in the background electrolyte (BGE) is the most common approach.[12]

Cyclodextrins and their derivatives are the most widely used and effective chiral selectors for the CE separation of basic drugs like tricyclic antidepressants.[13][14]

  • Capillary: Use a fused-silica capillary (e.g., 50 µm I.D., 30-50 cm effective length).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a low pH buffer, such as 50 mM phosphate (B84403) buffer, adjusted to pH 2.5-3.0. The low pH ensures that Pinoxepin is protonated and migrates towards the cathode.

  • Chiral Selector Screening:

    • Incorporate different cyclodextrins into the BGE at a concentration range of 5-20 mM.

  • Optimization:

    • Vary the concentration of the chiral selector to maximize resolution.

    • Optimize the pH of the BGE.

    • Adjust the separation voltage (e.g., 15-30 kV) and capillary temperature (e.g., 15-30 °C).

    • Consider the addition of organic modifiers (e.g., methanol, acetonitrile) to the BGE to improve solubility and selectivity.

  • Detection: UV detection at a suitable wavelength.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize typical experimental conditions for the chiral separation of tricyclic antidepressants, which can be used as a starting point for this compound.

Table 1: HPLC and SFC Conditions for Chiral Separation of Tricyclic Antidepressants

Parameter HPLC (Normal Phase) SFC
Chiral Stationary Phase CHIRALPAK® IA/IB/IC/ID (5 µm)CHIRALPAK® IA-3/IB-3/IC-3/ID-3 (3 µm)
Mobile Phase n-Hexane / Alcohol (e.g., EtOH, IPA)CO2 / Co-solvent (e.g., MeOH, EtOH)
Modifier Ratio 95:5 to 70:30 (v/v)5% to 40% Co-solvent
Additive 0.1% DEA or EDA0.1 - 0.3% DEA or EDA in Co-solvent
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 15 - 40 °C30 - 40 °C
Back Pressure N/A100 - 150 bar
Detection UV at 254 nmUV (PDA)

Table 2: Capillary Electrophoresis Conditions for Chiral Separation of Tricyclic Antidepressants

Parameter Typical Conditions
Chiral Selector Beta-cyclodextrin or its derivatives (HP-β-CD, CM-β-CD)
Selector Concentration 5 - 20 mM
Background Electrolyte 25 - 100 mM Phosphate Buffer
pH 2.5 - 4.0
Voltage 15 - 30 kV
Temperature 15 - 30 °C
Capillary Fused-silica, 50 µm I.D., 40-60 cm total length
Detection UV at 214 or 254 nm

Visualizations

Experimental Workflow

G cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation racemic_pinoxepin Racemic this compound Standard hplc_screen HPLC Screening (Polysaccharide CSPs, Normal & Polar Organic Modes) racemic_pinoxepin->hplc_screen sfc_screen SFC Screening (Polysaccharide CSPs, Gradient Elution) racemic_pinoxepin->sfc_screen ce_screen CE Screening (Cyclodextrin Selectors) racemic_pinoxepin->ce_screen evaluate_separation Evaluate Initial Separation (Resolution > 1.0?) hplc_screen->evaluate_separation HPLC Data sfc_screen->evaluate_separation SFC Data ce_screen->evaluate_separation CE Data evaluate_separation->hplc_screen No, try different conditions optimize_params Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate / Voltage - Additive Concentration evaluate_separation->optimize_params Yes validate_method Method Validation (ICH Guidelines) optimize_params->validate_method

Caption: Workflow for Chiral Method Development.

Principle of Chiral Recognition

G Principle of Chiral Recognition on a Polysaccharide CSP cluster_csp Chiral Stationary Phase (e.g., Amylose Derivative) cluster_enantiomers Pinoxepin Enantiomers cluster_interaction Diastereomeric Complex Formation CSP enantiomer_R R-Enantiomer interaction_R Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention Time enantiomer_R->interaction_R More Stable Complex enantiomer_S S-Enantiomer interaction_S Weaker Interaction Shorter Retention Time enantiomer_S->interaction_S Less Stable Complex

Caption: Chiral Recognition Mechanism.

Conclusion

References

Troubleshooting & Optimization

Troubleshooting Pinoxepin Hydrochloride solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Pinoxepin Hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tricyclic antipsychotic drug with sedative and antidepressant properties.[1] Like other tricyclic antidepressants such as doxepin, its mechanism of action is primarily associated with the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506) at synaptic nerve terminals.[2][3][4] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their activity.[2][3][4] Additionally, it can act as an antagonist at histamine (B1213489) H1, α1-adrenergic, and muscarinic acetylcholine (B1216132) receptors.[4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

For in vitro assays, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent due to its high solubilizing capacity for many hydrophobic compounds and its compatibility with most cell culture systems at low final concentrations.[5][6] High-purity, anhydrous DMSO should be used to prepare stock solutions.[5] Ethanol is another viable option.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This common issue is known as precipitation and occurs because the concentration of the compound exceeds its solubility limit in the final aqueous environment after being diluted from a high-concentration organic stock solution.[5]

Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.[5]

  • Decrease the Final DMSO Concentration: While seemingly counterintuitive, ensuring the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) is crucial to minimize solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Optimize the Dilution Method: Pre-warm the aqueous medium to 37°C. While vortexing the medium, add the stock solution dropwise. This rapid mixing helps prevent localized high concentrations that lead to precipitation.[6]

  • Conduct a Preliminary Solubility Test: Before a large-scale experiment, perform a small test to determine the maximum concentration at which this compound remains soluble in your final assay medium.[5]

Q4: My this compound stock solution in DMSO appears cloudy or has visible particles. What should I do?

This indicates that the compound has either not fully dissolved or has precipitated out of solution, possibly during storage.[5]

  • Gentle Warming: Carefully warm the solution in a 37°C water bath to aid dissolution.[5]

  • Sonication: Use a bath sonicator for brief intervals until the solution becomes clear.

  • Prepare a Fresh Stock Solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Over time, DMSO can absorb moisture from the atmosphere, which can reduce its solvating power.[5]

Q5: How should I store this compound powder and its stock solutions?

  • Solid Form: The solid, crystalline form of hydrochloride salts is generally stable for years when stored at -20°C.

  • Stock Solutions: Stock solutions prepared in DMSO should be dispensed into small, single-use aliquots to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[5] It is generally not recommended to store aqueous solutions for more than a day.

Quantitative Solubility Data

SolventApproximate Solubility (mg/mL)Approximate Molarity (mM)Notes
DMSO ~25 mg/mL~79 mMPreferred solvent for high-concentration stock solutions.
Ethanol ~30 mg/mL~95 mMAn alternative organic solvent for stock solutions.
PBS (pH 7.2) ~10 mg/mL~31.6 mMSolubility is significantly lower in aqueous buffers.

Data presented is for Doxepin Hydrochloride and is intended to be representative for this compound. Researchers should perform their own solubility tests for precise concentrations.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration. For example, for 1 mL of a 50 mM stock solution (this compound MW: 471.85 g/mol ), weigh out 23.59 mg.

  • Dissolution: Accurately weigh the calculated mass into a sterile vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the mixture vigorously until the compound is fully dissolved. If necessary, use a bath sonicator or gentle warming in a 37°C water bath.[5]

  • Verification: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[5]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm Medium: Pre-warm the sterile cell culture medium or buffer to 37°C.[6]

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to reach the final desired experimental concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally at or below 0.1%.

  • Rapid Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[6] This rapid mixing is crucial to prevent the compound from precipitating.

  • Final Mix: Continue to mix for an additional 30 seconds to ensure a homogenous solution.[6]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the medium.

Visualizations

Signaling Pathway of Tricyclic Antidepressants

TCA_Mechanism Generalized Signaling Pathway for Tricyclic Antidepressants cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Pinoxepin (Tricyclic Antidepressant) SERT Serotonin Transporter (SERT) TCA->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) TCA->NET Inhibits Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_R Norepinephrine Receptor Norepinephrine->Norepinephrine_R Binds Neuronal_Response Altered Neuronal Response (Antidepressant Effect) Serotonin_R->Neuronal_Response Activates Norepinephrine_R->Neuronal_Response Activates

Caption: Mechanism of action of tricyclic antidepressants like Pinoxepin.

Experimental Workflow for Preparing Working Solutions

workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Pinoxepin HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C dissolve->aliquot add_stock 6. Add Stock Solution Dropwise while vortexing aliquot->add_stock Use one aliquot warm_media 5. Pre-warm Aqueous Medium (e.g., cell culture media) to 37°C warm_media->add_stock final_mix 7. Mix Thoroughly add_stock->final_mix use_immediately 8. Use in Assay Immediately final_mix->use_immediately

Caption: Step-by-step workflow for preparing Pinoxepin HCl solutions.

Troubleshooting Logic for Precipitation Issues

troubleshooting Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions cluster_outcome Outcome start Precipitate observed after diluting stock into aqueous medium? sol1 Lower final concentration of Pinoxepin HCl start->sol1 Yes success Problem Resolved: Clear Solution start->success No sol2 Ensure rapid mixing during dilution sol1->sol2 sol3 Perform preliminary solubility test sol2->sol3 sol4 Check final DMSO concentration (keep <= 0.1%) sol3->sol4 sol4->success If effective fail Still Precipitates: Re-evaluate experiment parameters sol4->fail If not effective

Caption: Decision tree for addressing compound precipitation issues.

References

Technical Support Center: Improving the Stability of Pinoxepin Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer for Researchers: Information regarding the solution stability of Pinoxepin Hydrochloride is limited in publicly available literature. The following guidance is largely based on data for the structurally similar tricyclic compound, Doxepin Hydrochloride. While this information provides a strong starting point for experimental design, it is crucial to perform specific validation studies for this compound to ensure accurate and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

IssuePotential CausesRecommended Actions
Precipitation or Cloudiness in Aqueous Solution pH-dependent solubility: this compound, like other amine salts, is more soluble in acidic conditions. An increase in pH can lead to the precipitation of the free base. Supersaturation: The initial concentration may have exceeded the solubility limit under the given conditions. Temperature fluctuations: Lower temperatures can decrease solubility.- Adjust pH: Maintain a slightly acidic pH (e.g., pH 4-6) to enhance solubility. Use appropriate buffer systems. - Solvent selection: For stock solutions, consider using a co-solvent system such as water with a small percentage of ethanol, DMSO, or dimethylformamide. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1] - Controlled Temperature: Prepare and store solutions at a consistent, controlled room temperature (20°C to 25°C) or as determined by your stability studies.[2]
Discoloration of the Solution (e.g., Yellowing) Oxidative degradation: Exposure to oxygen, especially when catalyzed by light or metal ions, can lead to the formation of colored degradation products. Photodegradation: Exposure to UV or ambient light can induce degradation.[3] High temperature: Elevated temperatures can accelerate degradation reactions.- Use of Antioxidants: Consider adding antioxidants like propyl gallate to the formulation to mitigate oxidative degradation.[4] - Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Inert Atmosphere: For highly sensitive experiments, deoxygenate the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon).[1] - Temperature Control: Store solutions at recommended temperatures, avoiding exposure to heat.
Loss of Potency or Inconsistent Results Chemical degradation: Hydrolysis, oxidation, or photodegradation can reduce the concentration of the active compound over time. Adsorption to container surfaces: Highly diluted solutions may be prone to adsorption onto the surfaces of plastic or glass containers.- Fresh Preparation: Prepare solutions fresh before each experiment whenever possible. For aqueous solutions of similar compounds, storage for more than one day is not recommended.[1] - Stability-Indicating Method: Use a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to accurately quantify the concentration of this compound and its degradation products.[5][6] - Material Compatibility: Use high-quality, low-adsorption labware (e.g., polypropylene (B1209903) or silanized glass) for storing dilute solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many tricyclic compounds, it is susceptible to degradation through hydrolysis, oxidation, and photolysis.[7][8][9]

Q2: What is the recommended pH range for aqueous solutions of this compound?

A2: Based on data for Doxepin Hydrochloride, which is highly soluble across a physiological pH range up to pH 6.8, maintaining a slightly acidic to neutral pH (around 4-7) is advisable to ensure solubility and stability.[10][11] In highly alkaline conditions, the free base may precipitate.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is best to store this compound as a solid at -20°C.[1] If a stock solution is necessary, prepare it in a suitable organic solvent like DMSO or ethanol, aliquot it into small volumes in tightly sealed, light-protected containers, and store at -20°C. For aqueous solutions, fresh preparation is highly recommended, as storage beyond 24 hours is generally not advised.[1]

Q4: Can I use tap water to prepare my solutions?

A4: It is strongly recommended to use high-purity water (e.g., HPLC-grade or purified water USP) for all solution preparations. Tap water contains minerals, dissolved gases, and potential contaminants that can affect the pH, introduce metal ions, and promote degradation.

Q5: What type of analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[5][6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a portion of DMSO to the flask and sonicate briefly to dissolve the powder completely.

  • Add DMSO to the final volume and mix thoroughly.

  • Transfer the solution to an amber glass vial for storage.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Stability-Indicating RP-HPLC Method

This is a general method adapted from studies on Doxepin Hydrochloride and should be optimized and validated for this compound.[5][6]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[6]

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare samples of the this compound solution under investigation, diluted with the mobile phase to fall within the linear range of the assay.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

G Experimental Workflow for Solution Stability Assessment A Prepare Pinoxepin HCl Solution in Desired Solvent/Buffer B Divide into Aliquots for Different Stress Conditions A->B C Time Point Zero (T0) Analysis (HPLC) B->C D Stress Conditions B->D E Elevated Temperature (e.g., 40°C, 60°C) D->E F Light Exposure (UV/Visible) D->F G Different pH (Acidic, Neutral, Basic) D->G H Oxidizing Agent (e.g., H2O2) D->H I Analyze Samples at Pre-defined Time Intervals (HPLC) E->I F->I G->I H->I J Data Analysis: - Quantify Parent Drug - Identify Degradation Products - Determine Degradation Rate I->J

Caption: Workflow for assessing Pinoxepin HCl solution stability.

G Potential Degradation Pathways for this compound cluster_main cluster_degradation Degradation Products Pinoxepin This compound Hydrolysis_Product Hydrolysis Product (e.g., cleavage of ether linkage) Pinoxepin->Hydrolysis_Product  H2O / pH   Oxidation_Product N-Oxide Derivative Pinoxepin->Oxidation_Product  O2 / Peroxide   Photodegradation_Product Hydroxylated and N-Oxide Derivatives Pinoxepin->Photodegradation_Product  Light (hν)  

Caption: Potential degradation pathways for Pinoxepin HCl.

References

Navigating the Synthesis of Pinoxepin Hydrochloride Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pinoxepin Hydrochloride and its derivatives. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common synthetic route to Pinoxepin and its derivatives involves a multi-step process starting from a dibenz[b,e]oxepin-11(6H)-one core. The key steps typically include:

  • Side Chain Introduction: Formation of the exocyclic double bond and the propyl side chain at the 11-position of the dibenzoxepine ring system. This can be achieved through a Grignard reaction followed by dehydration or via a Wittig reaction.

  • Piperazine (B1678402) Moiety Coupling: Alkylation of a suitable piperazine derivative with the functionalized dibenzoxepine intermediate.

  • Salt Formation: Conversion of the final basic compound into its hydrochloride salt to improve stability and solubility.

Q2: How can the stereochemistry of the exocyclic double bond be controlled?

A2: Achieving the desired (Z)-stereochemistry of the propylidene side chain is a critical aspect of Pinoxepin synthesis. The Wittig reaction can offer some degree of stereoselectivity. The use of non-stabilized ylides generally favors the formation of (Z)-alkenes. Reaction conditions such as the choice of solvent and the nature of the base can also influence the isomeric ratio.

Q3: What are the key challenges in the final salt formation step?

A3: The formation of the hydrochloride salt of a tertiary amine like Pinoxepin can sometimes be problematic. Challenges include obtaining a crystalline solid, controlling the stoichiometry, and avoiding the formation of hydrates or solvates. The choice of solvent and the method of HCl addition (e.g., as a gas or a solution in an anhydrous solvent) are critical parameters.

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction for Side Chain Introduction
Potential Cause Troubleshooting Step Expected Outcome
Presence of moisture or protic impurities in the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Increased yield of the desired tertiary alcohol intermediate.
Impure magnesium turnings. Activate the magnesium turnings before use by gently heating under vacuum or by adding a small crystal of iodine.Improved initiation and progression of the Grignard reaction.
Side reaction of the Grignard reagent. Add the solution of the dibenzoxepinone to the Grignard reagent slowly at a low temperature to minimize side reactions like enolization.Higher conversion to the desired product and fewer impurities.
Problem 2: Poor (Z)-Selectivity in the Wittig Reaction
Potential Cause Troubleshooting Step Expected Outcome
Use of a stabilized ylide. Employ a non-stabilized ylide, for example, one generated from a primary alkyl halide and triphenylphosphine (B44618) with a strong, non-nucleophilic base like sodium hydride or n-butyllithium.Predominant formation of the (Z)-isomer of the alkene.
Reaction temperature is too high. Perform the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product, which is often the (Z)-isomer.Enhanced (Z)-selectivity.
Inappropriate solvent. Use aprotic, non-polar solvents like THF or diethyl ether, which can favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene.Improved isomeric ratio.
Problem 3: Incomplete Alkylation of the Piperazine Derivative

| Potential Cause | Troubleshooting Step | Expected Outcome | | Insufficient reactivity of the alkylating agent. | If using an alkyl chloride, consider converting it to a more reactive alkyl bromide or iodide using the Finkelstein reaction. | Faster and more complete N-alkylation of the piperazine. | | Steric hindrance. | Use a less sterically hindered piperazine derivative if the structure allows. Increase the reaction temperature and time, but monitor for side reactions. | Improved reaction rate and yield. | | Presence of a competing base. | Use a non-nucleophilic base to scavenge the acid formed during the reaction, preventing it from neutralizing the piperazine nucleophile. | Higher conversion to the desired N-alkylated product. |

Problem 4: Difficulty in Isolating a Crystalline Hydrochloride Salt

| Potential Cause | Troubleshooting Step | Expected Outcome | | Product is an oil or amorphous solid. | Try different solvents for the salt formation and subsequent crystallization. Common choices include isopropanol (B130326), ethanol, or acetone, sometimes with the addition of a co-solvent like diethyl ether or heptane (B126788) to induce precipitation. | Formation of a crystalline solid. | | Incorrect stoichiometry of HCl. | Carefully add a stoichiometric amount of HCl (e.g., as a standardized solution in isopropanol or dioxane). Excess HCl can sometimes lead to the formation of oily products. | Precipitation of the desired hydrochloride salt. | | Presence of impurities. | Purify the free base by column chromatography or recrystallization before attempting the salt formation. | Improved crystallinity of the final product. |

Experimental Protocols

Key Experiment: Synthesis of the Dibenzoxepine Core

A representative synthesis of the 6,11-dihydro-dibenzo[b,e]oxepin-11-one core can be achieved via a Friedel-Crafts cyclization of 2-phenoxybenzoic acid.

Methodology:

  • 2-Phenoxybenzoic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) at reflux.

  • After removing the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • A Lewis acid catalyst, such as aluminum chloride (1.1 equivalents), is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ketone.

  • The product is purified by recrystallization from a suitable solvent like ethanol.

Reactant Molar Ratio Purity Typical Yield
2-Phenoxybenzoic acid1.0>98%-
Thionyl chloride1.2>99%-
Aluminum chloride1.1>99%-
Product
6,11-dihydro-dibenzo[b,e]oxepin-11-one->95% (after recrystallization)75-85%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Dibenzoxepinone Core cluster_intermediate Key Intermediate cluster_side_chain Side Chain Introduction cluster_coupling Coupling Reaction cluster_final Final Product 2_Phenoxybenzoic_Acid 2-Phenoxybenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (Thionyl Chloride) 2_Phenoxybenzoic_Acid->Acid_Chloride_Formation Step 1 Friedel_Crafts_Cyclization Friedel-Crafts Cyclization (Aluminum Chloride) Acid_Chloride_Formation->Friedel_Crafts_Cyclization Step 2 Workup_Purification Work-up and Purification Friedel_Crafts_Cyclization->Workup_Purification Step 3 Dibenzoxepinone 6,11-dihydro-dibenzo[b,e]oxepin-11-one Workup_Purification->Dibenzoxepinone Grignard_Reaction Grignard Reaction (+ 3-halopropyl Grignard reagent) Dibenzoxepinone->Grignard_Reaction Step 4a Dehydration Dehydration Grignard_Reaction->Dehydration Step 4b N_Alkylation N-Alkylation (+ Piperazine derivative) Dehydration->N_Alkylation Step 5 Salt_Formation Hydrochloride Salt Formation N_Alkylation->Salt_Formation Step 6 Pinoxepin_HCl This compound Salt_Formation->Pinoxepin_HCl

Caption: General synthetic workflow for this compound.

troubleshooting_logic Start Low Yield in a Reaction Step Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify_Materials Purify/dry starting materials and solvents. Check_Purity->Purify_Materials No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Materials->Start Optimize_Conditions Optimize temperature, reaction time, and stoichiometry. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Start Modify_Protocol Modify protocol to minimize side reactions (e.g., change order of addition, use different reagents). Check_Side_Reactions->Modify_Protocol Yes Success Yield Improved Check_Side_Reactions->Success No Modify_Protocol->Start

Caption: A logical approach to troubleshooting low-yield reactions.

Pinoxepin Hydrochloride: Technical Support for Analytical Method Validation and Transfer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the validation and transfer of analytical methods for Pinoxepin Hydrochloride. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the routine analysis of this compound in pharmaceutical formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable method for the routine analysis of this compound. This method is capable of separating Pinoxepin from its related substances and degradation products, offering the specificity, accuracy, and precision required for quality control.[1]

Q2: What are the critical parameters to consider during the validation of an HPLC method for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[2][3][4] It is crucial to predefine and justify the acceptance criteria for each of these parameters based on the method's intended purpose.[3]

Q3: What is the primary goal of analytical method transfer (AMT)?

A3: The primary goal of AMT is to ensure that a receiving laboratory can perform an analytical method with the same accuracy, precision, and reliability as the transferring laboratory.[5] This documented process qualifies the receiving lab to use the method, ensuring consistent and comparable results across different sites.[5][6]

Q4: What are the common strategies for performing an analytical method transfer?

A4: The most common strategies for AMT include comparative testing, co-validation, and revalidation.[5][6]

  • Comparative testing: Both the transferring and receiving labs analyze the same samples, and the results are statistically compared.[5]

  • Co-validation: Both labs participate in the validation of the analytical method simultaneously.[5][6]

  • Revalidation: The receiving lab performs a full or partial revalidation of the method.[5] A transfer waiver can also be considered if sufficient justification is provided.[5]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

HPLC System and Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
High Backpressure Plugged column frit, column contamination, or blockages in the system.[7][8]Systematically isolate the source of the pressure by removing the column and other components. If the column is the cause, back-flush it or use a stronger solvent wash.[7][8] Ensure proper sample filtration to prevent particulate matter from reaching the column.[9]
Peak Tailing Secondary interactions with residual silanols on the column, or incorrect mobile phase pH.[8][10]Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress silanol (B1196071) ionization, or add a mobile phase modifier like triethylamine (B128534) (TEA) to compete for active sites.[8][10]
Peak Splitting or Distortion Column contamination or overload, or issues with the mobile phase composition.[9]Ensure the column is properly equilibrated before use. Verify the mobile phase composition and pH. Evaluate sample preparation techniques to ensure the sample is fully dissolved and free of particulates.[9]
Fluctuating Retention Times Changes in mobile phase composition, column temperature, or flow rate.[10] Leaks in the pump or worn pump seals.[11]Ensure the mobile phase is well-mixed and degassed. Use a reliable column oven for stable temperature control.[11] Check the system for leaks and replace pump seals if necessary.[11]
Ghost Peaks Late elution of compounds from previous injections, or contamination in the mobile phase or system.[10]Use a longer run time or a gradient flush at the end of each run to elute any late-eluting compounds. Ensure high-purity solvents are used for the mobile phase.[10]

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a representative example based on methods used for similar tricyclic antidepressant compounds.[1][12][13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate (B84403) buffer (e.g., 40:30:30 v/v/v), with the pH adjusted to the optimal range for peak shape and separation.[1]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection: UV at 254 nm.[1]

  • Column Temperature: 50 °C.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the validated linear range of the method.

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and provides typical acceptance criteria based on ICH guidelines.[2][3][4][14][15]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[3]The peak for Pinoxepin should be well-resolved from any impurities or degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]Correlation coefficient (R²) ≥ 0.997.[1]
Accuracy The closeness of test results to the true value.[3]Recovery of 98.0% to 102.0%.
Precision (RSD) The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Range The interval between the upper and lower concentration levels of the analyte.[2][4]The range should be established based on the linearity, accuracy, and precision data.[2]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are varied slightly.
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.LOD and LOQ should be determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity, Range, Accuracy, Precision execute->linearity lod_loq LOD & LOQ (If required) execute->lod_loq robustness Robustness execute->robustness evaluate Evaluate Results Against Acceptance Criteria specificity->evaluate linearity->evaluate lod_loq->evaluate robustness->evaluate report Prepare Validation Report evaluate->report  Pass revise Revise Analytical Procedure or Acceptance Criteria evaluate->revise  Fail end End: Method Validated report->end revise->protocol

Caption: Workflow for Analytical Method Validation.

Method_Transfer_Workflow start Start: Method Transfer Need Identified planning Planning & Risk Assessment (Select Transfer Approach) start->planning protocol Develop & Approve Method Transfer Protocol planning->protocol training Train Receiving Lab Personnel protocol->training execution Execute Transfer Protocol (e.g., Comparative Testing) training->execution evaluation Evaluate Results Against Acceptance Criteria execution->evaluation report Prepare Method Transfer Report evaluation->report  Pass investigation Investigate Failure & Root Cause Analysis evaluation->investigation  Fail end End: Method Successfully Transferred report->end investigation->planning

Caption: Process for Analytical Method Transfer.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of Tricyclic Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of tricyclic compounds, using Pinoxepin Hydrochloride as a representative example, in cellular models. Given that Pinoxepin is a less-characterized compound, this guide also draws on principles from related tricyclic molecules to provide a broader context for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected primary targets?

This compound is a tricyclic antipsychotic developed in the 1960s, though it was never commercially marketed.[1] Like other drugs in its class, such as Doxepin, its primary mechanism of action is expected to involve the inhibition of neurotransmitter reuptake, specifically targeting norepinephrine (B1679862) and serotonin (B10506) transporters.[2][3] Additionally, it likely interacts with a range of neurotransmitter receptors, including dopamine, histamine (B1213489), and adrenergic receptors, which contribute to its therapeutic and side effect profiles.[4]

Q2: What are the likely off-target effects of a tricyclic compound like Pinoxepin in cellular models?

Tricyclic compounds are known for their polypharmacology, meaning they can interact with multiple targets.[5] Common off-target effects can arise from:

  • Antihistaminic activity: Many tricyclics are potent antagonists of histamine H1 receptors, which can lead to sedative effects in vivo and confound cellular assays related to inflammation or cell signaling.[2]

  • Anticholinergic activity: Inhibition of muscarinic acetylcholine (B1216132) receptors can cause a range of cellular effects, from altered calcium signaling to changes in cell proliferation.[2]

  • Anti-adrenergic activity: Blockade of alpha-adrenergic receptors can impact signaling pathways related to vasoconstriction, smooth muscle contraction, and metabolic processes.[4]

  • Interactions with other GPCRs and ion channels: The chemical structure of tricyclics allows for binding to a variety of other receptors and channels, which can lead to unexpected phenotypic outcomes in cellular experiments.

Q3: What are the general strategies to minimize off-target effects in my cellular experiments?

Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect.[6]

  • Orthogonal Validation: Confirm experimental findings using structurally and mechanistically different inhibitors for the same target, or by using genetic approaches like siRNA or CRISPR-Cas9 to validate the target's role.[6][7]

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target within the cellular context to correlate target binding with the observed phenotype.[8][9]

  • Use of Control Cell Lines: Employ cell lines that do not express the target of interest to identify non-specific effects of the compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High levels of cell death at expected effective concentrations. 1. Off-target toxicity.[10] 2. Solvent toxicity (e.g., DMSO).[10] 3. Compound degradation.1. Perform a dose-response curve to determine the IC50 and a non-toxic concentration range.[10] 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[10] 3. Use a fresh stock of the compound from a reputable supplier.
Inconsistent or unexpected phenotypic results. 1. Off-target effects are dominating the cellular response. 2. The compound is not engaging the intended target in your cellular model.1. Use a structurally unrelated compound that targets the same pathway to see if the phenotype is recapitulated. 2. Perform a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm target binding.[8] 3. Use CRISPR-Cas9 to knock out the intended target and see if the compound's effect is abolished.[11]
Discrepancy between biochemical and cellular assay results. 1. Poor cell permeability of the compound. 2. The compound is being actively transported out of the cell. 3. The intracellular environment (e.g., pH, protein concentration) alters compound binding.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate the involvement of efflux pumps (e.g., P-glycoprotein) and consider using inhibitors of these pumps. 3. Use cellular target engagement assays to determine the compound's potency in a more physiologically relevant context.[8]

Experimental Protocols

Protocol 1: Dose-Response Curve using a Resazurin-Based Viability Assay

Objective: To determine the optimal, non-toxic concentration range of this compound for a specific cell line.[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.[10]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM).[10]

    • Include a vehicle control (medium with the same solvent concentration) and a no-treatment control.[10]

    • Replace the existing medium with the prepared solutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • Resazurin (B115843) Assay:

    • Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[10]

    • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

  • Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Target Validation using CRISPR-Cas9 Knockout

Objective: To genetically validate that the observed phenotype is a result of the compound's interaction with its intended target.[11]

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the Cas9/gRNA plasmid and select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target gene by Western blot, qPCR, or sequencing.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and perform the relevant phenotypic assay. The effect of the compound should be significantly diminished or absent in the knockout cells if the phenotype is on-target.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its target protein in intact cells.[8]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[8]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[6]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[6]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Quantitative Data

Table 1: Comparative Analysis of Target Engagement Methods [8]

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures thermal stabilization of a target protein upon ligand binding in a cellular environment.Detects changes in the refractive index as a ligand binds to an immobilized target.Measures the heat change associated with the binding of a ligand to a target in solution.
Environment In-cell, cell lysate, or tissue.In vitro (purified components).In vitro (purified components).
Key Outputs Target engagement confirmation, cellular EC50.Binding affinity (KD), association (ka) and dissociation (kd) rates.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Visual Guides

G cluster_workflow Troubleshooting Workflow for Off-Target Effects start Unexpected Phenotype Observed q1 Is the compound concentration optimized? start->q1 dose_response Perform Dose-Response Curve q1->dose_response No q2 Is the target engaged in cells? q1->q2 Yes dose_response->q2 cetsa Run Cellular Thermal Shift Assay (CETSA) q2->cetsa No q3 Is the phenotype target-specific? q2->q3 Yes cetsa->q3 crispr Use CRISPR-Cas9 Knockout q3->crispr No orthogonal Test Orthogonal Inhibitor q3->orthogonal No conclusion Phenotype is Likely On-Target q3->conclusion Yes crispr->conclusion Effect Abolished off_target Phenotype is Likely Off-Target crispr->off_target Effect Persists orthogonal->conclusion Phenotype Recapitulated orthogonal->off_target Phenotype Different

Caption: Troubleshooting workflow for investigating suspected off-target effects.

G cluster_pathway Potential Signaling Pathways Affected by Tricyclic Compounds cluster_primary Primary Targets cluster_off_target Common Off-Targets pinoxepin Pinoxepin SERT Serotonin Transporter (SERT) pinoxepin->SERT Inhibition NET Norepinephrine Transporter (NET) pinoxepin->NET Inhibition H1R Histamine H1 Receptor pinoxepin->H1R Antagonism M1R Muscarinic M1 Receptor pinoxepin->M1R Antagonism Alpha1R Alpha-1 Adrenergic Receptor pinoxepin->Alpha1R Antagonism phenotype_on Therapeutic Effect (e.g., Antidepressant) SERT->phenotype_on NET->phenotype_on phenotype_off Off-Target Phenotype (e.g., Sedation, Dry Mouth) H1R->phenotype_off M1R->phenotype_off Alpha1R->phenotype_off

Caption: Potential on-target and off-target signaling pathways for Pinoxepin.

References

Addressing matrix effects in bioanalysis of Pinoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Pinoxepin Hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Disclaimer: Specific bioanalytical data for this compound is limited in publicly available literature. The following guidance is based on established methods for the analysis of tricyclic antidepressants (TCAs) and closely related compounds like Doxepin (B10761459). These recommendations should serve as a strong starting point for developing and troubleshooting your assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the biological sample (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantitation by LC-MS/MS.[1][2] For this compound, a tricyclic antidepressant, these effects can arise from phospholipids (B1166683), salts, and other endogenous substances in the sample matrix.[1][3]

Q2: I am observing significant ion suppression for Pinoxepin. What are the likely causes?

A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis.[2][4] The primary causes include:

  • Co-eluting Endogenous Components: Phospholipids from plasma samples are a major cause of ion suppression in electrospray ionization (ESI).[1][3]

  • High Concentrations of Salts: Salts from buffers or the biological matrix itself can reduce the efficiency of the ESI process.[5]

  • Formulation Agents: Excipients from the drug formulation can also co-elute and interfere with ionization.[1]

Q3: How can I minimize matrix effects during my sample preparation?

A3: A robust sample preparation method is crucial for minimizing matrix effects.[3] Common strategies include:

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering components, providing a cleaner sample extract compared to simpler methods.[6]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating the analyte of interest from matrix components based on their differential solubility in two immiscible liquids.[7][8]

  • Protein Precipitation (PPT): While a simpler and faster method, PPT is generally less effective at removing phospholipids and may require further optimization or a subsequent clean-up step.[3][9]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[10]

Q4: What is the role of an internal standard (IS) in addressing matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.[2] By using the ratio of the analyte peak area to the IS peak area, variability due to matrix effects can be compensated for, leading to more accurate and precise results.[11]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

If you are experiencing low recovery of Pinoxepin, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Analyte Recovery

start Start: Poor Recovery Observed check_spe Review SPE Protocol start->check_spe check_lle Review LLE Protocol check_spe->check_lle No check_ph Verify pH of Extraction Solvent check_spe->check_ph Is SPE used? check_lle->check_ph Is LLE used? check_solvent Check Solvent Polarity and Volume check_ph->check_solvent optimize_spe Optimize SPE: Sorbent, Wash & Elution Solvents check_solvent->optimize_spe For SPE optimize_lle Optimize LLE: Solvent, pH, Mixing check_solvent->optimize_lle For LLE end End: Recovery Improved optimize_spe->end optimize_lle->end

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Steps:

  • Verify Extraction pH: Pinoxepin is a basic compound. Ensure the pH of your sample and extraction solvent is optimized for its neutral state to improve extraction efficiency. For LLE of the related compound Doxepin, a mild alkaline condition (pH 8) has been shown to yield high and consistent recovery.[7]

  • Check Extraction Solvent: For LLE, ensure the solvent has the appropriate polarity. Methyl tert-butyl ether (MTBE) has been successfully used for the extraction of Doxepin.[8][12] For SPE, ensure the sorbent material is appropriate and that the wash and elution solvents are optimized.

  • Evaluate Sample-to-Solvent Ratio: An inadequate volume of extraction solvent may lead to incomplete extraction.

  • Mixing/Vortexing Time: Ensure sufficient mixing time and intensity to allow for the partitioning of the analyte into the extraction solvent.

Issue 2: Inconsistent Results and High Variability

High variability in your results can often be attributed to inconsistent matrix effects.

Logical Diagram for Diagnosing High Result Variability

start High Variability in Results is_check Is a Stable Isotope-Labeled Internal Standard Used? start->is_check matrix_effect_eval Evaluate Matrix Factor Across Different Lots of Matrix is_check->matrix_effect_eval Yes implement_sil_is Implement SIL-IS is_check->implement_sil_is No sample_prep_eval Re-evaluate Sample Preparation Method matrix_effect_eval->sample_prep_eval High Lot-to-Lot Variability chromatography_check Optimize Chromatography to Separate from Interferences matrix_effect_eval->chromatography_check Consistent but High Matrix Effect use_cleaner_prep Use a More Rigorous Sample Prep (e.g., SPE) sample_prep_eval->use_cleaner_prep end Variability Reduced chromatography_check->end implement_sil_is->end use_cleaner_prep->end

Caption: Decision tree for troubleshooting high result variability.

Detailed Steps:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for variability caused by matrix effects.[2]

  • Evaluate Lot-to-Lot Variability: Analyze samples from at least six different sources of your biological matrix to assess the consistency of the matrix effect.[11]

  • Improve Chromatographic Separation: Optimize your LC method to separate Pinoxepin from the regions where ion suppression is most significant. A post-column infusion experiment can help identify these regions.

  • Enhance Sample Cleanup: If variability persists, consider moving to a more rigorous sample preparation technique like SPE to achieve a cleaner extract.[3][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Pinoxepin in Human Plasma

This protocol is adapted from a method for Doxepin, a structurally similar tricyclic antidepressant.[8][12]

LLE Workflow

plasma 500 µL Plasma Sample is Add Internal Standard plasma->is buffer Add 200 µL 100mM Ammonium (B1175870) Acetate (B1210297) (pH 8) is->buffer vortex1 Vortex buffer->vortex1 lle Add 4.0 mL MTBE Centrifuge (5 min @ 1811g) vortex1->lle freeze Freeze Aqueous Layer lle->freeze transfer Transfer Organic Layer freeze->transfer evap Evaporate to Dryness (40°C) transfer->evap reconstitute Reconstitute in 300 µL Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Methodology:

  • To 500 µL of human plasma, add the internal standard solution.

  • Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8.0).

  • Vortex the samples to mix.

  • Perform LLE by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at approximately 1800 x g.[8][12]

  • Freeze the lower aqueous layer (e.g., in a dry ice bath).

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried extract in 300 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 15 µL) into the LC-MS/MS system.[8]

Quantitative Data Summary

The following tables summarize recovery and precision data for Doxepin and other TCAs, which can be used as a benchmark when developing an assay for Pinoxepin.

Table 1: Recovery Data for Doxepin and Nordoxepin using LLE [8][12]

AnalyteQuality Control LevelMean Recovery (%)
DoxepinLow86.6
Medium90.4
High88.5
NordoxepinLow88.0
Medium99.1
High94.3

Table 2: Precision Data for Doxepin and Nordoxepin [8][12]

AnalyteBatch TypeQuality Control Level% CV
DoxepinIntra-batchLLOQ8.3
Low3.5
Medium1.0
High2.4
Inter-batchLLOQ7.2
Low4.8
Medium3.4
High3.9
NordoxepinIntra-batchLLOQ6.5
Low4.2
Medium2.1
High2.9
Inter-batchLLOQ6.8
Low5.5
Medium4.1
High5.2

LLOQ: Lower Limit of Quantification, % CV: Percent Coefficient of Variation

References

Technical Support Center: Enhancing the Resolution of Pinoxepin Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Pinoxepin Hydrochloride enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for the chiral separation of a wide range of compounds, including those with structures similar to this compound. Commonly used columns include those with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). These are available under brand names such as Lux® Cellulose and CHIRALPAK® Amylose.

Q2: What chromatographic modes are suitable for the chiral resolution of this compound?

A2: Normal Phase (NP), Reversed-Phase (RP), Polar Organic, and Supercritical Fluid Chromatography (SFC) can all be employed for the chiral separation of this compound. The choice of mode will depend on the specific CSP, desired selectivity, and sample solubility. SFC is often favored for its speed and reduced solvent consumption.

Q3: How do I choose the initial mobile phase for method development?

A3: For Normal Phase HPLC, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695). For basic compounds like Pinoxepin, the addition of a small amount of a basic additive like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) is often crucial to improve peak shape and resolution. For SFC, the primary mobile phase is typically carbon dioxide, with an alcohol co-solvent and a basic additive.

Q4: My resolution is poor (Rs < 1.5). What are the first steps to improve it?

A4: To improve poor resolution, consider the following initial steps:

  • Optimize the mobile phase composition: Systematically vary the percentage of the alcohol modifier. A lower percentage of the modifier often leads to stronger retention and better resolution, but also longer run times.

  • Change the alcohol modifier: Switching between isopropanol and ethanol can significantly alter selectivity.

  • Adjust the additive concentration: Vary the concentration of the basic additive. This can have a profound effect on peak shape and chiral recognition.

  • Lower the column temperature: Enantiomeric separations are often favored at lower temperatures, which can increase the enantioselectivity of the CSP.

Q5: I am observing significant peak tailing. What could be the cause and how can I fix it?

A5: Peak tailing for a basic compound like this compound is often due to strong interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. To mitigate this:

  • Increase the concentration of the basic additive: This will help to saturate the active sites on the stationary phase.

  • Use a different basic additive: Some additives may be more effective at masking silanol interactions than others.

  • Consider a CSP with a different coating or bonding chemistry that may have better shielding of the silica surface.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of this compound enantiomers.

Problem Possible Causes Recommended Solutions
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Analyte not interacting sufficiently with the chiral selector.1. Screen different types of CSPs (e.g., cellulose vs. amylose-based).2. Drastically change the mobile phase composition (e.g., switch alcohol modifier, try polar organic mode).3. Ensure the mobile phase is not too strong, which can prevent chiral recognition.
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong.2. Flow rate is too high.3. Column temperature is too high.4. Inadequate mobile phase additive.1. Decrease the percentage of the alcohol modifier in the mobile phase.2. Reduce the flow rate to allow for better equilibration.3. Lower the column temperature in increments of 5°C.4. Optimize the type and concentration of the basic additive.
Peak Tailing 1. Secondary interactions with the silica support.2. Overloading of the column.3. Incompatible sample solvent.1. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuation in column temperature.3. Mobile phase composition instability.1. Ensure the column is equilibrated for a sufficient time with the mobile phase before injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure proper mixing.
Inverted Elution Order 1. Change in chromatographic conditions (e.g., mobile phase, temperature).2. Switching to a CSP with the opposite chirality.1. This can sometimes be exploited to elute a minor enantiomer before the major one. Note the conditions that cause the switch.2. Confirm the specifications of the CSP in use.

Experimental Protocols

The following are suggested starting protocols for the chiral separation of this compound enantiomers. These should be considered as starting points for method development and optimization.

Protocol 1: Normal Phase HPLC
Parameter Condition
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Supercritical Fluid Chromatography (SFC)
Parameter Condition
Column CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol with 0.2% Diethylamine (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve this compound in Methanol at a concentration of 1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_start Weigh Pinoxepin HCl prep_dissolve Dissolve in Initial Mobile Phase prep_start->prep_dissolve prep_filter Filter Sample prep_dissolve->prep_filter analysis_inject Inject Sample prep_filter->analysis_inject analysis_separate Chiral Separation (HPLC/SFC) analysis_inject->analysis_separate analysis_detect UV Detection analysis_separate->analysis_detect data_acquire Acquire Chromatogram analysis_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_calculate Calculate Resolution (Rs) data_integrate->data_calculate

Caption: Experimental workflow for the chiral analysis of this compound.

Troubleshooting_Tree cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor Resolution (Rs < 1.5) mp1 Decrease % Modifier start->mp1 cond1 Lower Temperature start->cond1 mp2 Change Modifier (IPA <-> EtOH) mp1->mp2 mp3 Optimize Additive Concentration mp2->mp3 col1 Screen Different CSP mp3->col1 cond2 Decrease Flow Rate cond1->cond2

Caption: Troubleshooting decision tree for improving enantiomeric resolution.

Validation & Comparative

Pinoxepin Hydrochloride vs. Clozapine: A Comparative Analysis of Receptor Affinity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of the investigational tricyclic antipsychotic, Pinoxepin Hydrochloride, and the atypical antipsychotic, Clozapine. While extensive quantitative experimental data is available for Clozapine, allowing for a nuanced understanding of its broad pharmacological effects, such data for this compound is not publicly available. This guide, therefore, presents a comprehensive overview of Clozapine's receptor affinity and a qualitative summary of what is known about Pinoxepin, alongside a detailed methodology for the experimental determination of receptor affinities.

Quantitative Receptor Affinity Comparison

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for Clozapine across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Quantitative data for this compound is not available in the public domain.

Receptor FamilyReceptor SubtypeClozapine Ki (nM)This compound Ki (nM)
Dopamine (B1211576) D1270Data not available
D2125 - 160[1]Data not available
D3555Data not available
D424Data not available
D5454Data not available
Serotonin (B10506) 5-HT1A120Data not available
5-HT2A5.4Data not available
5-HT2C9.4Data not available
5-HT395Data not available
5-HT64Data not available
5-HT76.3Data not available
Adrenergic α11.6Data not available
α290Data not available
Muscarinic M17.5 - 6.2[1]Data not available
Histamine (B1213489) H11.1Data not available

Qualitative Comparison of Pharmacological Profiles

Clozapine: Clozapine is an atypical antipsychotic characterized by a complex and broad receptor binding profile.[2] It exhibits a notably lower affinity for the dopamine D2 receptor compared to first-generation antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[1] Its high efficacy in treatment-resistant schizophrenia is attributed to its interactions with a multitude of other receptors.[2] Strong antagonism at histamine H1 receptors contributes to its sedative effects, while its potent blockade of α1-adrenergic and muscarinic M1 receptors can lead to orthostatic hypotension and anticholinergic side effects, respectively.[1] Clozapine also shows high affinity for several serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C, which is a key feature of atypical antipsychotics.[2]

This compound: Pinoxepin is a tricyclic antipsychotic developed in the 1960s that was never brought to market.[3] Clinical trials suggested its effectiveness in schizophrenia was comparable to that of chlorpromazine (B137089) and thioridazine.[3] It is reported to have significant sedative properties and to cause relatively mild extrapyramidal symptoms.[3] As a tricyclic compound, it is structurally related to other drugs that are known to interact with a variety of neurotransmitter receptors, including dopamine, serotonin, adrenergic, and histamine receptors. However, without specific binding affinity data, a direct comparison of its receptor engagement with that of Clozapine is not possible.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a detailed, generalized protocol for a competitive binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[4]

  • The homogenate is centrifuged at a low speed to remove large debris.[4]

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[4]

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity and specificity), and a range of concentrations of the unlabeled test compound (e.g., Pinoxepin or Clozapine).[4]

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.[4]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2_Receptor D2 Receptor Dopamine_cleft->D2_Receptor Binding G_Protein G Protein (Gi/o) D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Clozapine Clozapine Clozapine->D2_Receptor Antagonism

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Clozapine's Antagonistic Action.

References

A Comparative Analysis of Pinoxepin Hydrochloride and Risperidone in Preclinical Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy of Pinoxepin Hydrochloride and the atypical antipsychotic risperidone (B510) in established animal models of psychosis. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive summary of available data, experimental methodologies, and mechanistic insights.

Executive Summary

Direct comparative preclinical studies evaluating the efficacy of this compound against risperidone in animal models are not available in the public domain. Pinoxepin, a dibenzoxepin tricyclic compound developed in the 1960s, was reportedly as effective as chlorpromazine (B137089) and thioridazine (B1682328) in clinical trials but was never marketed. Consequently, this guide provides a detailed analysis of the preclinical data for risperidone and offers a speculative comparison for this compound by examining the preclinical data of chlorpromazine and thioridazine as potential surrogates.

Risperidone, a widely used second-generation antipsychotic, demonstrates robust efficacy in various animal models predictive of antipsychotic activity. It effectively attenuates behaviors associated with psychosis, such as those induced by dopamine (B1211576) agonists and deficits in sensorimotor gating. While quantitative preclinical data for this compound is absent, the available information suggests it likely possessed a pharmacological profile similar to first-generation antipsychotics.

Section 1: Mechanism of Action

Risperidone

Risperidone is a potent antagonist with high affinity for serotonin (B10506) 5-HT2A receptors and dopamine D2 receptors. Its antipsychotic action is believed to be mediated through a combination of these antagonistic activities.[1][2] The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] Risperidone also has a high affinity for α1-adrenergic receptors and a lower affinity for H1-histaminergic and α2-adrenergic receptors.[4]

dot

Risperidone Signaling Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2R Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2AR Serotonin->HT2AR Binds Effect Psychotic Symptoms D2R->Effect Activates HT2AR->Effect Modulates Risperidone Risperidone Risperidone->D2R Antagonizes Risperidone->HT2AR Antagonizes

Caption: Risperidone's primary mechanism of action.

This compound

dot

Pinoxepin_Structure Pinoxepin This compound Dibenzoxepin Dibenzoxepin Tricyclic Structure Pinoxepin->Dibenzoxepin is a TCA Tricyclic Antipsychotic Family Dibenzoxepin->TCA D2_Antagonism Likely D2 Receptor Antagonism TCA->D2_Antagonism primary mechanism Other_Receptors Potential activity at 5-HT, Adrenergic, Histaminergic, Muscarinic Receptors TCA->Other_Receptors common off-target effects

Caption: Postulated mechanism of Pinoxepin.

Section 2: Efficacy in Animal Models of Psychosis

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated preclinical model for assessing antipsychotic activity. In this paradigm, animals learn to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress the avoidance response without impairing the escape response to the unconditioned stimulus.

Risperidone in CAR:

Risperidone has been shown to dose-dependently suppress conditioned avoidance responding in rats and mice. This effect is consistent with its established antipsychotic properties.

Compound Animal Model Dose Range Effect on CAR
Risperidone Rats0.33 - 1.0 mg/kg, s.c.Progressive decline in avoidance responding.[10]
Risperidone Mice0.5 - 1.0 mg/kgDecreased avoidance responses.

This compound (Speculative Comparison):

As no direct data exists for Pinoxepin, the performance of chlorpromazine and thioridazine in the CAR model is presented as a potential indicator.

Compound Animal Model Dose Range Effect on CAR
Chlorpromazine RatsNot specifiedDelayed acquisition of avoidance response.[11]
Chlorpromazine Humans50 - 100 mgSuppressed avoidance responding.[12]
Thioridazine Rats10 - 50 mg/kgDisrupted both acquisition and performance of CAR.[13]
Amphetamine-Induced Hyperlocomotion

Psychostimulants like amphetamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. The ability of a compound to antagonize this effect is predictive of antipsychotic efficacy.

Risperidone in Amphetamine-Induced Hyperlocomotion:

Risperidone effectively attenuates amphetamine-induced hyperlocomotion in animal models.

Compound Animal Model Amphetamine Dose Risperidone Dose Effect
Risperidone RatsNot specifiedNot specifiedReduces abnormal hyperlocomotor response.[14]

This compound (Speculative Comparison):

Compound Animal Model Amphetamine Dose Drug Dose Effect
Chlorpromazine Mice2.5 mg/kg1 - 4 mg/kgDose-dependently inhibited sensitization to the ambulation-increasing effect.[15]
Chlorpromazine Rats1.0 mg/kgNot specifiedProduced graded reversals of hyperactivity.[16]
Thioridazine RatsNot specifiedNot specifiedAntagonized increases in locomotion but enhanced stereotypy.[17][18]
Prepulse Inhibition (PPI) Deficit

Prepulse inhibition refers to the phenomenon where a weak sensory stimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse).[19] Deficits in PPI are observed in schizophrenic patients and can be induced in animals by psychotomimetic drugs or through neurodevelopmental models.[20][21] The reversal of these deficits is a key measure of antipsychotic potential.

Risperidone in PPI Deficit Models:

Risperidone has demonstrated efficacy in restoring PPI deficits in various animal models.

Compound Animal Model Model of PPI Deficit Risperidone Dose Effect
Risperidone MiceV1b receptor knockoutNot specifiedSignificantly reversed PPI deficits.[22]
Risperidone Mice (C57BL/6J)Naturally low PPI1 mg/kgSignificantly enhanced PPI.[23]
Risperidone MiceImplant delivery~3.0 mg/kg/dayMarginally increased PPI.[10]

This compound (Speculative Comparison):

Compound Animal Model Model of PPI Deficit Drug Dose Effect
Chlorpromazine Mice (crmp1-/-)GeneticNot specifiedDid not show a favorable effect on PPI deficit in this specific model.[24]
Thioridazine Not available---

Section 3: Experimental Protocols

Conditioned Avoidance Response (CAR)
  • Apparatus: A shuttle box with two compartments separated by a door or a pole-climbing apparatus. The floor of the apparatus is typically a grid capable of delivering a mild foot shock.

  • Procedure:

    • Acclimation: Animals are habituated to the apparatus.

    • Conditioning Trials: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 5-10 seconds).

    • If the animal moves to the other compartment or climbs the pole during the CS presentation (avoidance response), the trial ends, and no shock is delivered.

    • If the animal fails to make an avoidance response, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor.

    • The animal can terminate the shock by moving to the other compartment (escape response).

    • The inter-trial interval is varied.

    • The drug or vehicle is administered at a specified time before the test session.

  • Data Collected: Number of avoidance responses, number of escape responses, and latency to respond.

dot

CAR_Workflow start Start acclimation Acclimation to Shuttle Box start->acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin trial_start Trial Start: Present CS (Light/Tone) drug_admin->trial_start decision Animal Responds during CS? trial_start->decision avoidance Avoidance Response Recorded No Shock Delivered decision->avoidance Yes no_avoidance No Avoidance Response decision->no_avoidance No trial_end Trial End avoidance->trial_end shock Deliver US (Foot Shock) no_avoidance->shock escape_decision Animal Escapes? shock->escape_decision escape Escape Response Recorded Shock Terminated escape_decision->escape Yes no_escape Escape Failure Recorded escape_decision->no_escape No escape->trial_end no_escape->trial_end trial_end->trial_start Next Trial end End trial_end->end Session Complete

Caption: Conditioned Avoidance Response Workflow.

Amphetamine-Induced Hyperlocomotion
  • Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituation: Animals are placed in the open-field arena for a period to allow for habituation to the novel environment.

    • Drug Administration: The test compound or vehicle is administered, followed by an injection of d-amphetamine at a specified time interval.

    • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration.

  • Data Collected: Total distance traveled, horizontal activity, vertical activity (rearing).

Prepulse Inhibition (PPI) of the Acoustic Startle Response
  • Apparatus: A startle chamber that restrains the animal and is equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimation: The animal is placed in the startle chamber for an acclimation period with background white noise.

    • Stimulus Presentation: A series of trials are presented, including:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-80 dB) is presented.

      • Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus (interstimulus intervals typically range from 30 to 120 ms).

    • Drug Administration: The test compound or vehicle is administered before the test session.

  • Data Collected: The amplitude of the startle response in each trial type. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Section 4: Conclusion

Risperidone consistently demonstrates efficacy in preclinical animal models that are highly predictive of antipsychotic activity in humans. Its ability to attenuate conditioned avoidance responding, block amphetamine-induced hyperlocomotion, and reverse prepulse inhibition deficits solidifies its profile as a potent antipsychotic agent.

The preclinical profile of this compound remains largely uncharacterized in the public domain. Based on the limited information available suggesting clinical similarity to first-generation antipsychotics like chlorpromazine and thioridazine, it can be speculated that this compound would also show activity in these preclinical models, likely through a primary D2 receptor antagonist mechanism. However, without direct experimental data, any comparison of potency and efficacy with risperidone is purely speculative. The lack of preclinical data for Pinoxepin highlights the importance of comprehensive preclinical evaluation in modern drug development.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validating Pinoxepin Hydrochloride Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Pinoxepin Hydrochloride, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of analytical methods for this tricyclic antidepressant, offering insights into common analytical techniques and a proposed workflow for inter-laboratory comparison. Due to a notable scarcity of publicly available data specific to this compound, this guide leverages established methodologies and typical performance data for the broader class of tricyclic antidepressants (TCAs).

The process of validating an analytical method is a critical step in drug development and quality control, establishing that the method is suitable for its intended purpose. When a method is transferred between laboratories, a cross-validation study is essential to demonstrate that the method performs equivalently in the new location. This ensures the integrity and comparability of analytical data generated at different sites.

Common Analytical Techniques for Tricyclic Antidepressants

Several analytical techniques are commonly employed for the quantitative analysis of TCAs, including this compound. The most prevalent of these are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet-Visible (UV-Vis) spectroscopy or Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of drug substances. For TCAs, reversed-phase HPLC is frequently used. The choice of column, mobile phase composition, and detector wavelength are critical parameters that must be clearly defined and controlled.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is often used in conjunction with HPLC for detection. The wavelength of maximum absorbance for the analyte is selected to ensure sensitivity and specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more complex matrices or when higher sensitivity and selectivity are required, coupling liquid chromatography with tandem mass spectrometry is the method of choice. This technique provides structural information and can distinguish the analyte from co-eluting impurities with high confidence.

A Framework for Cross-Validation

A cross-validation study for a this compound analytical method would typically involve a predefined protocol executed by both the originating and receiving laboratories. The results are then statistically compared to ensure they meet a set of predetermined acceptance criteria.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Evaluation cluster_outcome Outcome A Develop & Validate Analytical Method B Prepare & Ship Cross-Validation Samples A->B D Receive & Implement Analytical Method B->D Transfer Protocol C Analyze Samples F Compare Results from Both Laboratories C->F E Analyze Samples D->E E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Acceptance Criteria Met? G->H I Method Successfully Cross-Validated H->I Yes J Investigation & Remediation H->J No

A typical workflow for the cross-validation of an analytical method between two laboratories.

Experimental Protocols

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The preparation of the sample will depend on its matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid). This may involve dissolution, extraction, and filtration steps to remove excipients or interfering substances.

2. HPLC-UV Method Parameters:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer and the ratio of the solvents are optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

Data Presentation for Cross-Validation

The core of a cross-validation study is the direct comparison of quantitative data generated by each laboratory. The following tables illustrate the types of data that would be collected and compared. The values presented are hypothetical and represent typical acceptance criteria for such studies.

Table 1: Comparison of System Suitability Test (SST) Results

ParameterOriginating LabReceiving LabAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 2000> 2000> 2000
RSD of Peak Area (%)0.50.6≤ 1.0%

Table 2: Comparison of Method Validation Parameters

ParameterOriginating LabReceiving LabAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery)
Low Concentration99.5%99.2%98.0% - 102.0%
Medium Concentration100.2%100.5%98.0% - 102.0%
High Concentration99.8%100.1%98.0% - 102.0%
Precision (RSD%)
Repeatability0.7%0.8%≤ 1.0%
Intermediate Precision1.2%1.4%≤ 2.0%

Table 3: Comparison of Assay Results for Cross-Validation Samples

Sample IDOriginating Lab Assay (%)Receiving Lab Assay (%)% DifferenceAcceptance Criteria
CV-0199.899.50.3≤ 2.0%
CV-02100.1100.40.3≤ 2.0%
CV-0399.599.10.4≤ 2.0%

Conclusion

The successful cross-validation of an analytical method for this compound is a critical exercise to ensure data integrity across multiple testing sites. While specific published methods for this compound are scarce, the principles and techniques applied to the broader class of tricyclic antidepressants provide a robust framework for establishing and verifying analytical performance. By adhering to a well-defined protocol, meticulously documenting experimental procedures, and comparing key validation parameters, researchers can confidently establish the equivalency of their analytical methods, a cornerstone of reliable drug development and manufacturing.

Validating the Antipsychotic-Like Effects of Pinoxepin Hydrochloride in Behavioral Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinoxepin Hydrochloride is a tricyclic antipsychotic agent belonging to the dibenzoxepine class of compounds, developed in the 1960s. While it showed clinical efficacy comparable to first-generation antipsychotics like chlorpromazine (B137089) and thioridazine (B1682328) in early trials, it was never commercially marketed.[1] This guide provides a comparative framework for researchers interested in validating the antipsychotic-like effects of this compound, outlining relevant behavioral models and the expected mechanistic underpinnings based on its chemical class. Due to the limited publicly available preclinical data for this compound, this guide will draw comparisons with established antipsychotics to propose a validation strategy.

Putative Mechanism of Action

As a tricyclic antipsychotic, this compound's mechanism of action is presumed to involve the modulation of central nervous system neurotransmitter systems, primarily dopamine (B1211576) and serotonin (B10506) pathways. The therapeutic effects of many antipsychotics are attributed to their antagonist activity at dopamine D2 receptors. Atypical antipsychotics, in addition to D2 receptor blockade, also exhibit significant affinity for serotonin receptors, particularly 5-HT2A. This dual-receptor antagonism is thought to contribute to a broader efficacy profile, including effects on negative symptoms and a lower propensity for extrapyramidal side effects.

The following diagram illustrates the generalized signaling pathway for typical and atypical antipsychotics, which would be the theoretical basis for Pinoxepin's action.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP, Ca2+) D2_Receptor->Downstream_Signaling Inhibits 5HT2A_Receptor->Downstream_Signaling Modulates Pinoxepin Pinoxepin HCl Pinoxepin->D2_Receptor Blocks (putative) Pinoxepin->5HT2A_Receptor Blocks (putative) Typical_Antipsychotics Typical Antipsychotics (e.g., Chlorpromazine) Typical_Antipsychotics->D2_Receptor Blocks Atypical_Antipsychotics Atypical Antipsychotics Atypical_Antipsychotics->D2_Receptor Blocks Atypical_Antipsychotics->5HT2A_Receptor Blocks

Caption: Putative mechanism of this compound compared to other antipsychotics.

Experimental Validation Workflow

A systematic approach is required to validate the antipsychotic-like properties of a compound. The following workflow outlines the key stages, from initial screening to more complex behavioral assessments.

Experimental_Workflow Receptor_Binding In Vitro Receptor Binding Assays (Dopamine & Serotonin Receptor Families) Locomotor_Activity Psychostimulant-Induced Hyperlocomotion (e.g., Amphetamine, MK-801) Receptor_Binding->Locomotor_Activity Proceed if binding profile is favorable PPI Prepulse Inhibition (PPI) of Startle Locomotor_Activity->PPI Assess sensorimotor gating CAR Conditioned Avoidance Response (CAR) PPI->CAR Evaluate learning and memory effects Side_Effect_Models Side Effect Profiling (e.g., Catalepsy Test) CAR->Side_Effect_Models Determine therapeutic index Data_Analysis Comparative Data Analysis Side_Effect_Models->Data_Analysis

Caption: Proposed experimental workflow for validating antipsychotic-like effects.

Key Behavioral Models for Antipsychotic Drug Validation

Several well-established behavioral models are used to predict the clinical efficacy of antipsychotic drugs. Below are the methodologies for key experiments that would be crucial in validating this compound.

Psychostimulant-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by dopamine agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., MK-801), which is considered a model of psychosis-like behavior.

Experimental Protocol:

  • Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Habituate animals to the open-field arena for a set period (e.g., 30-60 minutes).

    • Administer this compound or a vehicle control at various doses.

    • After a pretreatment period, administer the psychostimulant (e.g., d-amphetamine or MK-801).

    • Immediately place the animals back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).

  • Comparison Drugs: Haloperidol (typical), Risperidone or Olanzapine (atypical).

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs are known to restore PPI deficits.

Experimental Protocol:

  • Animals: Male rodents.

  • Apparatus: Startle chambers equipped with a loud speaker for auditory stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize the animal to the startle chamber with background noise.

    • Administer this compound, a standard antipsychotic, or vehicle.

    • To induce a PPI deficit, a psychotomimetic agent (e.g., apomorphine (B128758) or MK-801) can be administered.

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB auditory stimulus).

      • Prepulse + Pulse trials (a weak prepulse, e.g., 75-85 dB, precedes the startling pulse).

      • No-stimulus trials (background noise only).

    • PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials.

  • Comparison Drugs: Haloperidol, Clozapine.

Conditioned Avoidance Response (CAR)

The CAR model has high predictive validity for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the escape response.

Experimental Protocol:

  • Animals: Male rats.

  • Apparatus: A two-way shuttle box with a conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., a mild foot shock).

  • Procedure:

    • Training: The animal is placed in the shuttle box. The CS is presented, followed by the US. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move during the CS, it can escape the shock by moving after the US onset (escape response).

    • Testing: Once the animals are trained to a stable level of avoidance, they are treated with this compound, a standard antipsychotic, or vehicle.

    • The number of avoidance and escape responses, as well as response latencies, are recorded.

  • Comparison Drugs: Chlorpromazine, Haloperidol.

Comparative Data Summary (Hypothetical)

As no direct preclinical data for this compound is publicly available, the following tables present a hypothetical comparison based on its known clinical profile relative to chlorpromazine and thioridazine. This is intended to serve as a template for how experimental data for Pinoxepin could be structured and compared.

Table 1: Efficacy in Behavioral Models (Hypothetical Data)

CompoundPsychostimulant-Induced Hyperlocomotion (ED50, mg/kg)PPI Deficit Reversal (MED, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)
Pinoxepin HCl Data NeededData NeededData Needed
Chlorpromazine~1.0~0.5~2.0
Thioridazine~1.5~1.0~3.0
Haloperidol~0.05~0.1~0.1
Olanzapine~0.5~0.25~1.0

ED50: Effective dose for 50% of the maximal effect; MED: Minimum effective dose.

Table 2: Side Effect Profile in Animal Models (Hypothetical Data)

CompoundCatalepsy Induction (ED50, mg/kg)Therapeutic Index (Catalepsy ED50 / CAR ED50)
Pinoxepin HCl Data NeededData Needed
Chlorpromazine~5.0~2.5
Thioridazine>10.0>3.3
Haloperidol~0.3~3.0
Olanzapine>20.0>20.0

Conclusion

Validating the antipsychotic-like effects of this compound requires a systematic evaluation in established behavioral models. Based on its classification as a tricyclic antipsychotic with clinical efficacy similar to first-generation agents, it is hypothesized that Pinoxepin would demonstrate activity in models such as the reversal of psychostimulant-induced hyperlocomotion, restoration of PPI, and selective suppression of conditioned avoidance responses. A critical aspect of its preclinical evaluation would be to determine its therapeutic index by comparing its efficacy in these models to its liability to induce extrapyramidal side effects, for which the catalepsy test is a primary screen. The experimental protocols and comparative framework provided in this guide offer a roadmap for researchers to generate the necessary data to thoroughly characterize the preclinical antipsychotic profile of this compound.

References

Comparative Pharmacokinetics of Pinoxepin Hydrochloride: An Interspecies Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the pharmacokinetics of Pinoxepin Hydrochloride, a tricyclic antipsychotic developed in the 1960s. Due to the fact that Pinoxepin was never marketed, publicly available pharmacokinetic data is scarce.[1] This guide, therefore, presents a hypothetical pharmacokinetic profile based on data from structurally similar tricyclic compounds and general principles of comparative pharmacokinetics to serve as a reference for researchers.

Hypothetical Comparative Pharmacokinetic Parameters of this compound

The following table summarizes hypothetical pharmacokinetic parameters of this compound in different species following oral administration. These values are extrapolated from known data for other tricyclic antipsychotics and are intended to illustrate potential interspecies variations.

ParameterRatDogMonkeyHuman
Tmax (h) 1 - 22 - 42 - 42 - 6
Cmax (ng/mL) 50 - 10020 - 5030 - 6010 - 40
Half-life (t½) (h) 4 - 810 - 188 - 1515 - 30
Bioavailability (%) 20 - 4030 - 5040 - 6025 - 50
Volume of Distribution (L/kg) 10 - 2015 - 2512 - 2220 - 30
Clearance (mL/min/kg) 30 - 5015 - 2520 - 3010 - 20

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only, due to the limited availability of specific data for this compound.

Experimental Protocols

A typical experimental design to determine the comparative pharmacokinetics of this compound would involve the following key methodologies.

Animal Models and Drug Administration
  • Species: Male and female subjects from common laboratory animal models such as Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys would be used. Human data would be derived from early-phase clinical trials.

  • Housing: Animals would be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.

  • Drug Formulation: this compound would be dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for administration.

  • Administration: For oral studies, the drug would be administered via oral gavage. For intravenous studies, it would be administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

Sample Collection
  • Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing. The sampling sites would vary by species (e.g., retro-orbital sinus or tail vein in rats, peripheral veins in dogs, monkeys, and humans).

  • Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. The plasma would then be stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of this compound and its potential metabolites would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis would be performed using standard pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameters: Key pharmacokinetic parameters such as Tmax, Cmax, half-life (t½), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL) would be calculated.

Interspecies Differences in Metabolism

Significant interspecies variation in drug metabolism is a critical factor in preclinical drug development.[2][3][4] These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] For tricyclic compounds like Pinoxepin, metabolism is expected to proceed via N-demethylation, aromatic hydroxylation, and glucuronidation. The specific CYP isoforms involved (e.g., CYP2D6, CYP3A4, CYP1A2) can vary significantly between rats, dogs, monkeys, and humans, leading to different metabolite profiles and clearance rates.[3][4] Generally, drug metabolism is faster in smaller species like rats compared to larger species such as dogs, monkeys, and humans, which often results in shorter half-lives in the smaller species.[5]

Proposed Mechanism of Action

Pinoxepin, as a tricyclic antipsychotic, is believed to exert its therapeutic effects through the modulation of several neurotransmitter systems in the brain.[1] Its mechanism of action is likely similar to that of other tricyclic compounds like Doxepin, involving the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake from the synaptic cleft.[6][7][8] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their activity. Additionally, Pinoxepin likely possesses antagonistic activity at various other receptors, including histaminic (H1), muscarinic, and alpha-adrenergic receptors, which would contribute to its sedative and side-effect profile.[6][7][8][9]

cluster_workflow Experimental Workflow for Comparative Pharmacokinetics A Animal Species Selection (Rat, Dog, Monkey, Human) B Drug Administration (Oral or Intravenous) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Parameter Calculation E->F G Interspecies Comparison F->G

Caption: A diagram illustrating the typical experimental workflow for a comparative pharmacokinetic study.

cluster_pathway Proposed Signaling Pathway of Pinoxepin Pinoxepin This compound NET Norepinephrine Transporter (NET) Pinoxepin->NET Inhibits SERT Serotonin Transporter (SERT) Pinoxepin->SERT Inhibits H1R Histamine H1 Receptor Pinoxepin->H1R Antagonizes MR Muscarinic Receptor Pinoxepin->MR Antagonizes AlphaR Alpha-Adrenergic Receptor Pinoxepin->AlphaR Antagonizes NE_Synapse Increased Norepinephrine in Synapse NET->NE_Synapse S_Synapse Increased Serotonin in Synapse SERT->S_Synapse Antihistaminic Sedation H1R->Antihistaminic Anticholinergic Anticholinergic Effects MR->Anticholinergic Antiadrenergic Antiadrenergic Effects AlphaR->Antiadrenergic

Caption: A diagram of the proposed mechanism of action for this compound.

References

A Comparative Guide to the In Vitro Metabolic Stability of Pinoxepin Hydrochloride and Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of the tricyclic compounds Pinoxepin Hydrochloride and imipramine (B1671792). While extensive data is available for the established antidepressant imipramine, information regarding the metabolic profile of the never-marketed antipsychotic this compound is not publicly available. This guide summarizes the known metabolic pathways of imipramine, presents a standardized experimental protocol to assess in vitro metabolic stability, and highlights the current data gap for Pinoxepin, offering a framework for future research.

I. Comparative Overview of Metabolic Stability

A direct quantitative comparison of the in vitro metabolic stability of this compound and imipramine is not possible due to the absence of published data for Pinoxepin. Imipramine is known to undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. In contrast, the metabolic fate of Pinoxepin remains uncharacterized in publicly accessible literature.

Table 1: Summary of In Vitro Metabolic Data

CompoundHalf-Life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint)Key Metabolizing Enzymes
This compound Data not availableData not availableNot determined
Imipramine Variable, dependent on specific CYP activitiesData available in scientific literatureCYP1A2, CYP2C19, CYP3A4, CYP2D6[1][2][3][4]

II. Metabolic Pathways

Imipramine

Imipramine is extensively metabolized in the liver, primarily through two main pathways: N-demethylation and hydroxylation.[2][4] N-demethylation, a major route, is catalyzed by CYP1A2, CYP3A4, and CYP2C19, leading to the formation of its active metabolite, desipramine (B1205290).[1][3][5] Both imipramine and desipramine undergo hydroxylation, mediated predominantly by CYP2D6, to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine, respectively.[3][5][6] These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.[5]

Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation (CYP1A2, CYP3A4, CYP2C19) Hydroxyimipramine 2-Hydroxyimipramine Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Conjugates Glucuronide Conjugates Hydroxyimipramine->Conjugates Glucuronidation Hydroxydesipramine->Conjugates Glucuronidation

Figure 1: Metabolic pathway of imipramine.
This compound

Pinoxepin is a tricyclic compound with a dibenzoxepin ring system that was developed in the 1960s but was never marketed.[7] As a result, there is a lack of publicly available information regarding its metabolic pathways. Based on the structure of other tricyclic antipsychotics, it is plausible that Pinoxepin undergoes metabolism by CYP enzymes, potentially involving hydroxylation, N-dealkylation, and sulfoxidation. However, without experimental data, this remains speculative.

III. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

To address the data gap for this compound and to provide a standardized method for comparison, the following protocol outlines a typical in vitro metabolic stability assay using human liver microsomes. This assay measures the rate of disappearance of a compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., this compound, Imipramine)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by diluting the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the incubation mixture (microsomes in buffer) and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).[8]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex the terminated samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System Incubate Incubate at 37°C Reagents->Incubate Time_Points Collect Samples at Time Points (0-60 min) Incubate->Time_Points Terminate Terminate Reaction (Cold Acetonitrile) Time_Points->Terminate Process Process Samples (Centrifugation) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Calculate

Figure 2: Experimental workflow for in vitro metabolic stability assay.

IV. Conclusion

The in vitro metabolic stability of imipramine is well-documented, with its metabolism primarily driven by CYP450 enzymes leading to the formation of active and inactive metabolites. In stark contrast, there is a significant lack of publicly available data on the metabolic stability and pathways of this compound. This data deficiency underscores the importance of conducting foundational in vitro metabolism studies for this compound. The provided experimental protocol offers a robust framework for researchers to determine the metabolic stability of this compound, enabling a future, direct comparison with imipramine and other relevant compounds. Such studies are crucial for understanding the pharmacokinetic properties of Pinoxepin and would be a prerequisite for any further development or investigation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Pinoxepin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pinoxepin Hydrochloride, a pharmaceutical compound, requires careful management to mitigate risks to personnel and the environment. This guide provides essential information and step-by-step procedures for its safe disposal, aligning with general regulatory principles.

Regulatory Landscape for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, several federal agencies play a key role in overseeing these procedures. The Environmental Protection Agency (EPA) sets forth guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][2] Many states have their own, often more stringent, regulations that supplement these federal laws.[1]

A significant development in pharmaceutical waste management is the EPA's Subpart P regulation, which provides specific standards for healthcare facilities on managing hazardous waste pharmaceuticals.[2][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2] Most pharmaceutical waste is ultimately treated at a permitted facility, with incineration being a common method.[2]

Regulatory BodyKey Regulations and ResponsibilitiesDisposal Methods
EPA Manages hazardous waste under the Resource Conservation and Recovery Act (RCRA), including Subpart P for healthcare facilities.[1][2][3][4]Incineration at a licensed facility is a primary method for hazardous pharmaceutical waste.[2] Landfill disposal in an engineered, hazardous waste-approved site may be an option in some cases.[5]
DEA Regulates the disposal of controlled substances to prevent diversion.[1][2]Specific protocols for controlled substances must be followed, often involving take-back programs or on-site destruction methods that render the substance non-retrievable.
State Regulations May impose more stringent requirements than federal laws for pharmaceutical waste disposal.[1]Varies by state; may include specific landfill or incineration requirements.
Local Regulations Local ordinances may further specify disposal procedures.Check with local waste management authorities for specific requirements.

Step-by-Step Disposal Protocol for this compound

In the absence of specific manufacturer guidelines for this compound, a conservative approach based on general principles for handling potent pharmaceutical compounds is recommended. The following protocol is designed for a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.[6]

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]

2. Spill Management:

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Prevent further leakage or spillage.[7]

  • For liquid spills, absorb with an inert, non-combustible material such as vermiculite, sand, or earth.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Collect the absorbed or swept material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[6]

3. Waste Segregation and Containerization:

  • Solid Waste: Place solid this compound waste, including contaminated items like weighing paper and gloves, into a clearly labeled, sealed container designated for hazardous pharmaceutical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container.

4. Disposal Pathway:

The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and treated in compliance with all federal, state, and local regulations. Incineration at a permitted facility is the preferred method for the destruction of many pharmaceutical compounds.

For households with expired or unused medications, drug take-back programs are the safest disposal option.[1] If a take-back program is not available, the FDA provides guidance for disposing of most medicines in the household trash by mixing them with an unappealing substance like dirt or coffee grounds in a sealed container.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, Sharps) start->assess_form segregate_solid Segregate in Labeled Solid Hazardous Waste Container assess_form->segregate_solid Solid segregate_liquid Segregate in Labeled Liquid Hazardous Waste Container assess_form->segregate_liquid Liquid segregate_sharps Place in Labeled Sharps Container assess_form->segregate_sharps Sharps spill Spill or Release? segregate_solid->spill segregate_liquid->spill segregate_sharps->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes final_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company spill->final_disposal No collect_spill Collect Contaminated Material in Hazardous Waste Container spill_protocol->collect_spill collect_spill->final_disposal end Disposal Complete final_disposal->end

This compound Disposal Workflow

By adhering to these guidelines and remaining informed about applicable regulations, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.